Product packaging for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine(Cat. No.:CAS No. 124635-43-4)

2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Cat. No.: B053912
CAS No.: 124635-43-4
M. Wt: 176.22 g/mol
InChI Key: LMXRKJYIFBFNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethyl-1H-benzo[d]imidazole-5,6-diamine is a high-value, multifunctional benzimidazole derivative that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its diamine functionality on the benzo ring, which allows for further cyclization and functionalization, making it an essential precursor for the construction of complex polyheterocyclic systems. This compound is particularly valuable in the synthesis of novel, fused heterocyclic scaffolds that mimic purine bases, which are of significant interest in the development of kinase inhibitors, antiviral agents, and anticancer compounds. The electron-donating ethyl group at the 2-position influences the electron density and steric profile of the imidazole ring, thereby modulating the compound's reactivity and the physicochemical properties of the resulting molecules. Researchers utilize this diamine for constructing tricyclic structures like imidazo[4,5-b]pyrazines and imidazo[4,5-g]quinoxalines, which are privileged structures in drug discovery for targeting various enzymatic pathways. It is supplied as a high-purity material to ensure reproducibility in sensitive reactions such as nucleophilic substitutions and metal-catalyzed cross-couplings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4 B053912 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine CAS No. 124635-43-4

Properties

IUPAC Name

2-ethyl-1H-benzimidazole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2,10-11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXRKJYIFBFNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining its fundamental physicochemical characteristics, including basicity (pKa), solubility, and lipophilicity (logP). Furthermore, a detailed synthesis protocol based on common synthetic routes for analogous compounds is provided. The guide also touches upon the expected reactivity and potential biological significance of this molecule, drawing from the well-documented activities of the broader benzimidazole class. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to systematically characterize the compound and explore its potential applications.

Physicochemical Properties

PropertyValueMethod of Determination/Notes
Molecular Formula C₉H₁₂N₄Calculated from structure
Molecular Weight 176.22 g/mol Calculated from structure
CAS Number 124635-43-4
Appearance Not specified; likely a solid at room temperature.
Melting Point Not reported.Can be determined by standard methods such as capillary melting point apparatus.
pKa Not reported.As a diamino-substituted benzimidazole, it is expected to have at least two basic pKa values. The imidazole nitrogen and the two amino groups on the benzene ring contribute to its basicity. Experimental determination via potentiometric titration or NMR spectroscopy is recommended.
Aqueous Solubility Not reported.Expected to have some aqueous solubility due to the presence of multiple amine functional groups capable of hydrogen bonding. Solubility is pH-dependent and can be determined using the shake-flask method.
logP (Octanol-Water Partition Coefficient) Not reported.This value, indicating the lipophilicity of the compound, is crucial for drug development and can be determined experimentally or estimated using computational models.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key basic properties of this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of the conjugate acids of the diamine by monitoring pH changes during titration with a standardized acid.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the solution to equilibrate and record the initial pH.

  • Begin the titration by adding small, precise increments of the standardized HCl solution from the buret.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH change between additions becomes minimal, indicating that all basic sites have been protonated.

  • Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. Multiple inflection points may be observed, corresponding to the different basic centers in the molecule.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Dissolve Dissolve Compound in Water Calibrate->Dissolve Titrate Add HCl Increments Dissolve->Titrate Record Record pH and Volume Titrate->Record After each addition Record->Titrate Continue until stable Plot Plot pH vs. Volume Record->Plot Determine Determine pKa at Half-Equivalence Points Plot->Determine

Workflow for pKa Determination by Potentiometric Titration.
Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of the compound in an aqueous buffer, a standard method for assessing thermodynamic solubility.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator providing constant agitation

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with the buffer as necessary.

  • Determine the concentration of the dissolved compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the solubility of the compound in the buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Add_Excess Add Excess Compound to Buffer Agitate Agitate at Constant Temperature Add_Excess->Agitate Centrifuge Centrifuge to Pellet Solid Agitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Analyze Concentration (HPLC/UV-Vis) Collect_Supernatant->Analyze Calculate Calculate Solubility Analyze->Calculate G Start 2-Ethyl-1H-benzo[d]imidazole Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Dinitro 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole Nitration->Dinitro Reduction Catalytic Hydrogenation (H₂, Pd/C) Dinitro->Reduction Final_Product This compound Reduction->Final_Product

2-Ethyl-1H-benzo[d]imidazole-5,6-diamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the chemical structure, nomenclature, and synthetic methodologies related to 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

The compound this compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The core structure consists of a fused benzene and imidazole ring. This particular derivative is characterized by an ethyl group substituted at the second position of the imidazole ring and two amine groups at the fifth and sixth positions of the benzene ring.

IUPAC Name: this compound

Chemical Structure:

Physicochemical and Identification Data

While detailed experimental research findings for this specific compound are limited in publicly available literature, key identification data has been cataloged.[1] The structural features, particularly the diamine substitution, suggest its potential as a versatile building block in the synthesis of more complex molecules and as a ligand for metal complexes.[1]

PropertyValueSource
CAS Number 124635-43-4[1]
Molecular Weight 176.22 g/mol [1]
Molecular Formula C₉H₁₂N₄Calculated
InChI Key LMXRKJYIFBFNEU-UHFFFAOYSA-N[1]

Synthetic Methodologies

The synthesis of 5,6-diaminobenzimidazoles like the target compound typically follows a reliable, multi-step pathway starting from more common precursors. The most prevalent strategy involves the reduction of a 5,6-dinitrobenzimidazole intermediate.[1]

Experimental Protocol: General Synthesis of this compound

This protocol is a common and versatile strategy for synthesizing 5,6-diaminobenzimidazoles.[1]

  • Step 1: Synthesis of the Benzimidazole Core.

    • Reaction: Condensation of o-phenylenediamine with propanoic acid (or a derivative like propanoic anhydride or ethyl propionate).

    • Procedure: The reactants are typically heated together, often in the presence of an acid catalyst such as polyphosphoric acid or hydrochloric acid, to facilitate the cyclization and dehydration, forming 2-Ethyl-1H-benzo[d]imidazole.[2][3]

  • Step 2: Dinitration of the Benzimidazole Core.

    • Reaction: Electrophilic aromatic substitution (nitration) of the 2-Ethyl-1H-benzo[d]imidazole core.

    • Procedure: The compound from Step 1 is treated with a mixture of concentrated nitric acid and sulfuric acid. This nitrating mixture introduces two nitro groups onto the electron-rich benzene ring, yielding 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole.[1]

  • Step 3: Reduction of Nitro Groups.

    • Reaction: Simultaneous reduction of the two nitro groups to form the diamine functionality.

    • Procedure: The 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole is subjected to a reducing agent. A common and efficient method is catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1] This final step yields the target compound, this compound.

Below is a diagram illustrating this synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Dinitration cluster_2 Step 3: Reduction cluster_3 Final Product A o-Phenylenediamine + Propanoic Acid B 2-Ethyl-1H-benzo[d]imidazole A->B Condensation C 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole B->C HNO₃ / H₂SO₄ D This compound C->D Reduction (e.g., H₂/Pd-C) MoA_Diagram A Benzimidazole Derivative B Biological Target (e.g., Topoisomerase I) A->B Binds to C Inhibition of Enzyme Activity B->C Leads to D Disruption of DNA Replication and Cell Proliferation C->D E Apoptosis in Cancer Cells D->E

References

Technical Whitepaper: 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: CAS number for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their versatile binding capabilities with a wide array of biological targets.[1] This document consolidates available data on the physicochemical properties, synthesis, and potential research applications of this specific diamine derivative. While detailed experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from research on structurally related benzimidazoles to provide hypothetical experimental protocols and to illustrate its potential as a precursor in the synthesis of pharmacologically active agents. The content is intended to serve as a foundational resource for researchers in drug discovery and organic synthesis.

Introduction to Benzimidazole Derivatives

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[1] Its structural resemblance to naturally occurring purines allows it to interact with numerous biological macromolecules. This has led to the development of a broad spectrum of drugs with activities including antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole core allows for functionalization at multiple positions, enabling the creation of large libraries of compounds for screening.[1] this compound, with its ethyl group at the 2-position and amino groups at the 5- and 6-positions, presents a unique molecular architecture for further chemical exploration and development.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 124635-43-4[1]
Molecular Weight 176.22 g/mol [1]
Molecular Formula C₉H₁₂N₄Inferred
InChI Key LMXRKJYIFBFNEU-UHFFFAOYSA-N[1]

Synthesis and Reactivity

General Synthesis of the Benzimidazole Core

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. For 2-substituted benzimidazoles, the Phillips condensation is a common method, which involves reacting the o-phenylenediamine with a carboxylic acid under acidic and high-temperature conditions. An alternative approach involves the condensation with aldehydes in the presence of an oxidizing agent.[3][4]

Reactivity of this compound

The key reactive sites on this molecule are the nucleophilic diamine groups at the 5 and 6 positions.[1] This o-diamine functionality makes the molecule a versatile precursor for further heterocyclization reactions, for instance, to form quinoxalines or other fused ring systems. The electron-donating nature of these amino groups activates the benzene ring, making it susceptible to electrophilic substitution and oxidation.[1] The secondary amine in the imidazole ring can also be a site for alkylation or acylation.

Potential Biological Activity and Research Applications

While specific biological activity for this compound is not extensively documented, its structural motifs suggest several areas of research interest:

  • Anticancer Drug Development: Many benzimidazole derivatives function as anticancer agents by targeting DNA topoisomerase I or by acting as DNA minor groove-binding ligands.[3] The diamine functionality of this compound could be a key pharmacophore for developing new topoisomerase inhibitors or DNA interacting agents.

  • Kinase Inhibitors: The benzimidazole scaffold is present in several kinase inhibitors.[2] This compound could serve as a starting material for the synthesis of derivatives targeting kinases like CK1δ/ε, which are implicated in various diseases.[5]

  • GABA-A Receptor Modulators: Certain substituted benzimidazoles have shown affinity for the GABA-A receptor, suggesting potential applications in neuroscience.[6]

  • Building Block for Complex Molecules: Due to its reactive diamine groups, this compound is an excellent starting material for creating more complex, polycyclic molecules with potential therapeutic value.

Experimental Protocols

Protocol: Synthesis of a Quinoxaline Derivative via Condensation

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl Compound: Add 1.05 equivalents of a 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period of 2-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate a potential synthetic pathway and a conceptual workflow for screening benzimidazole derivatives.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 2-Ethyl-1H-benzo[d]imidazole- 5,6-diamine C Condensation Reaction (e.g., in Ethanol, reflux) A->C Reactant B 1,2-Dicarbonyl Compound (R-CO-CO-R') B->C Reactant D Substituted Quinoxalino[2,3-f]- 1H-benzo[d]imidazole Derivative C->D Yields

Caption: Synthetic pathway for a quinoxaline derivative.

G A Synthesize Library of Benzimidazole Derivatives B Primary Screening (e.g., Cell Viability Assay) A->B C Identify 'Hits' (Compounds with Activity) B->C C->A Inactive (Synthesize New Derivatives) D Secondary Screening (e.g., Target-based Assay, IC50 Determination) C->D Active E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F

Caption: Drug discovery workflow for benzimidazoles.

References

Physical and chemical properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to interact with a wide array of biological targets[1]. This document details the known physical and chemical properties, synthetic methodologies, and potential applications of this compound, tailored for an audience of researchers, scientists, and professionals in drug development.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be identified. The following table summarizes these known characteristics.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 124635-43-4[1]
Molecular Formula C₉H₁₂N₄Calculated
Molecular Weight 176.22 g/mol [1]
InChI Key LMXRKJYIFBFNEU-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The most common and versatile method for synthesizing 5,6-diaminobenzimidazoles is through the reduction of a 5,6-dinitrobenzimidazole precursor[1]. This multi-step process is reliable and utilizes readily available starting materials[1].

General Synthetic Pathway

The synthesis typically involves three main stages:

  • Formation of the Benzimidazole Core: Condensation of an o-phenylenediamine with propanoic acid or its derivative to form 2-ethyl-1H-benzo[d]imidazole[1].

  • Dinitration: Electrophilic nitration of the benzimidazole core to yield 2-ethyl-5,6-dinitro-1H-benzo[d]imidazole[1].

  • Reduction of Nitro Groups: The simultaneous reduction of both nitro groups to form the target 5,6-diamine product[1].

Detailed Experimental Protocol: Dinitro Precursor Reduction

This protocol outlines the reduction of the dinitro intermediate to the final diamine product.

Materials:

  • 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ethanol or a similar appropriate solvent

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite)

Procedure:

  • A solution of 2-ethyl-5,6-dinitro-1H-benzo[d]imidazole is prepared in a suitable solvent such as ethanol in a reaction vessel.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is carefully added to the solution.

  • The reaction vessel is connected to a hydrogen source and the mixture is subjected to a hydrogen atmosphere (typically at 40 psi)[2].

  • The reaction is stirred vigorously at room temperature.

  • The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material[3].

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

G Synthesis Workflow A 2-Ethyl-1H-benzo[d]imidazole B Dinitration (HNO3/H2SO4) A->B C 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole B->C D Reduction (e.g., H2, Pd/C) C->D E This compound D->E G Structure-Reactivity Relationship A This compound B Benzimidazole Core A->B C 2-Ethyl Group A->C D 5,6-Diamine Moiety A->D E Aromatic Stability Nucleophilic/Electrophilic Sites B->E F Steric & Electronic Influence C->F G High Electron Density Susceptibility to Oxidation Reactive Sites for Functionalization D->G G General Mechanism of Benzimidazole Kinase Inhibition cluster_0 Enzyme Active Site Enzyme Kinase Product Phosphorylated Protein Enzyme->Product Catalyzes ATP ATP ATP->Enzyme Binds Substrate Substrate Protein Substrate->Enzyme Binds Benzimidazole Benzimidazole Derivative Benzimidazole->Enzyme Inhibits

References

Spectroscopic and Synthetic Overview of 2-Ethyl-1H-benzo[d]imidazole and its Diamine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic route to 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine typically involves the dinitration of the 2-Ethyl-1H-benzo[d]imidazole core, followed by the reduction of the nitro groups to the corresponding diamine.[1]

Spectroscopic Data of 2-Ethyl-1H-benzo[d]imidazole

The following tables summarize the available spectroscopic data for 2-Ethyl-1H-benzo[d]imidazole, the precursor to the requested diamine derivative.

Table 1: ¹H NMR Data of 2-Ethyl-1H-benzo[d]imidazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.13s-NH
7.47-7.40dd6.0C4-H & C7-H
7.07-7.09m-C5-H & C6-H
2.83-2.78q6.0-CH₂-
1.31-1.28t6.0-CH₃
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[2]

Table 2: ¹³C NMR Data of 2-Ethyl-1H-benzo[d]imidazole

Chemical Shift (δ) ppmAssignment
156.05C2
141.02C7a
120.94C4/C7
115.38C5/C6
21.89-CH₂-
12.14-CH₃
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[2]

Table 3: IR Spectroscopic Data of 2-Ethyl-1H-benzo[d]imidazole

Wavenumber (cm⁻¹)Assignment
3192N-H stretching
Technique: KBr pellet[2]

Table 4: Mass Spectrometry Data of 2-Ethyl-1H-benzo[d]imidazole

m/z RatioRelative Intensity (%)Assignment
14659[M]⁺
145100[M-H]⁺
13120
11810
1047
928
7835
6360
Ionization Method: Not specified[2]

Experimental Protocols

Synthesis of 2-Ethyl-1H-benzo[d]imidazole

A common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid.[1]

Materials:

  • o-phenylenediamine

  • Propionic acid

  • 4.5 N Hydrochloric acid

Procedure:

  • A mixture of 0.1 mol of o-phenylenediamine and 0.1 mol of propionic acid is prepared in 4.5 N HCl.

  • The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled, and the pH is adjusted with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data presented above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3] The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the KBr pellet technique is frequently employed, where the sample is mixed with potassium bromide and pressed into a thin pellet.[2]

  • Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured.[2]

Visualizations

The following diagrams illustrate the synthetic pathway to the target compound and a general workflow for its spectroscopic analysis.

Synthesis_Pathway cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_intermediate Intermediate cluster_target Target Compound o-phenylenediamine o-phenylenediamine 2-Ethyl-1H-benzo[d]imidazole 2-Ethyl-1H-benzo[d]imidazole o-phenylenediamine->2-Ethyl-1H-benzo[d]imidazole Condensation Propionic Acid Propionic Acid Propionic Acid->2-Ethyl-1H-benzo[d]imidazole 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole 2-Ethyl-1H-benzo[d]imidazole->2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole Dinitration (HNO₃/H₂SO₄) This compound This compound 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole->this compound Reduction (e.g., Pd/C, H₂)

Caption: Synthetic pathway to this compound.

Spectroscopic_Workflow Sample Purified Compound NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis of the synthesized compound.

References

An In-depth Technical Guide to 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and history of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and the logical steps involved in its preparation.

Introduction

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. However, data for its immediate precursor, 2-ethyl-1H-benzo[d]imidazole, is available and provides a foundation for its characterization.

Table 1: Physicochemical and Spectroscopic Data of 2-Ethyl-1H-benzo[d]imidazole

PropertyValueReference
Molecular Formula C₉H₁₀N₂[2]
Molecular Weight 146.19 g/mol [2]
Melting Point 176-178 °C[2]
Appearance White solid[2]
IR (KBr, cm⁻¹) 3192 (N-H)[2]
¹H NMR (400 MHz, DMSO-d₆), δ (ppm) 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H), 7.07-7.09 (m, 2H), 2.83-2.78 (q, 2H), 1.31-1.28 (t, 3H)[2]
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) 156.05, 141.02, 120.94, 115.38, 21.89, 12.14[2]
Mass Spectrum (m/z) 146 (M⁺, 59%), 145 (100%), 131 (20%), 118 (10%), 104 (7%), 92 (8%), 78 (35%), 63 (60%)[2]

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂N₄Calculated
Molecular Weight 176.22 g/mol [1]
InChI Key LMXRKJYIFBFNEU-UHFFFAOYSA-N[1]

Note: The data in Table 2 are predicted or sourced from chemical suppliers and have not been experimentally verified in peer-reviewed literature.

Synthetic History and Experimental Protocols

The synthesis of this compound is not described in a dedicated historical publication but can be inferred from standard synthetic methodologies for benzimidazoles. The most plausible and widely accepted route involves a three-step process, which is illustrated in the workflow diagram below.

G cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Dinitration cluster_2 Step 3: Reduction A o-Phenylenediamine C 2-Ethyl-1H-benzo[d]imidazole A->C Condensation B Propanoic Acid B->C D 2-Ethyl-5,6-dinitro- 1H-benzo[d]imidazole C->D HNO₃, H₂SO₄ E 2-Ethyl-1H-benzo[d]imidazole- 5,6-diamine D->E Reduction (e.g., H₂/Pd-C)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Ethyl-1H-benzo[d]imidazole

The formation of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid, a method known as the Phillips synthesis.

Experimental Protocol (Representative): A mixture of o-phenylenediamine (0.1 mol) and propanoic acid (0.1 mol) in 4.5 N hydrochloric acid is heated to reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate the product. The crude 2-ethyl-1H-benzo[d]imidazole is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole

The dinitration of the benzimidazole ring is a standard electrophilic aromatic substitution reaction.

Experimental Protocol (Representative): 2-Ethyl-1H-benzo[d]imidazole is slowly added to a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction mixture is stirred at this temperature for a specified time, with the progress monitored by TLC. After the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the dinitro product. The solid is filtered, washed thoroughly with water to remove excess acid, and dried. Recrystallization from a solvent like ethanol or acetic acid can be performed for purification.

Step 3: Synthesis of this compound

The final step is the reduction of the dinitro compound to the corresponding diamine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol (Representative): 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd-C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake). After completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear and logical progression of chemical transformations. The relationship between the key stages is depicted in the following diagram.

G Start Starting Materials (o-Phenylenediamine, Propanoic Acid) Step1 Step 1: Benzimidazole Ring Formation Start->Step1 Intermediate1 Intermediate 1: 2-Ethyl-1H-benzo[d]imidazole Step1->Intermediate1 Step2 Step 2: Electrophilic Dinitration Intermediate1->Step2 Intermediate2 Intermediate 2: 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Logical flow of the synthesis of this compound.

Conclusion

The history of this compound is intrinsically linked to the broader development of benzimidazole chemistry. While a singular "discovery" event is not apparent, its synthesis is based on robust and well-documented chemical reactions. This technical guide provides a comprehensive, albeit inferred, pathway for its preparation, complete with representative experimental protocols. The availability of its precursor's spectral data and the logical synthetic route outlined herein should serve as a valuable resource for researchers and scientists in the fields of drug discovery and materials science, enabling the further exploration and utilization of this versatile chemical intermediate. Further research is warranted to experimentally validate the physicochemical and spectroscopic properties of the title compound and to explore its potential applications.

References

Theoretical and Molecular Modeling of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct theoretical and molecular modeling studies on 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine (CAS No: 124635-43-4) are not extensively available in the reviewed scientific literature.[1] This guide, therefore, presents a comprehensive framework based on established computational methodologies and data from closely related benzimidazole derivatives. The principles and protocols outlined herein provide a robust foundation for researchers, scientists, and drug development professionals to model and analyze this specific compound and its analogs.

Introduction to Benzimidazole Scaffolds

Benzimidazoles are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] The benzimidazole nucleus is a "privileged scaffold," capable of interacting with a wide array of biological targets, and is a core component of numerous FDA-approved drugs.[1] The therapeutic potential of benzimidazole derivatives spans antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory applications.[1][2] The specific substitutions on the benzimidazole ring system, such as the 2-ethyl group and the 5,6-diamine moieties in the target molecule, are expected to confer distinct electronic and steric properties that influence its biological activity.[1]

Theoretical Studies and Computational Methodology

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the structural, electronic, and reactive properties of benzimidazole derivatives.[2][3][4] These computational approaches provide insights that are complementary to experimental data and can guide the rational design of novel therapeutic agents.

Geometric Optimization and Vibrational Analysis

The initial step in the theoretical investigation of a molecule is the optimization of its geometry to find the lowest energy conformation. This is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).[3] Following optimization, a frequency calculation is conducted to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and Raman). The theoretical vibrational modes can be compared with experimental data for structural validation.[3]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[2][4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[2][4] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between atoms. It allows for the study of charge transfer and delocalization within the molecule, which can be critical for understanding its electronic properties and stability.[3]

Molecular Modeling and Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[5][6][7] This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are analyzed to predict the binding affinity and mode of action of the compound.[5]

Data Presentation: Predicted Properties of Substituted Benzimidazoles

The following tables summarize representative quantitative data from theoretical studies on various substituted benzimidazole derivatives. This data can serve as a reference for predicting the properties of this compound.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for Optimized Benzimidazole Derivatives (DFT/B3LYP)

ParameterBenzimidazole2-MethylbenzimidazoleN-Butyl-1H-benzimidazole
N1-C2 (Å)1.381.391.38
C2-N3 (Å)1.381.391.38
N1-C7a (Å)1.401.401.40
C4-C5 (Å)1.391.391.39
N1-C2-N3 (°)104.5104.3104.5
C2-N3-C3a (°)112.5112.6112.5
C4-C5-C6 (°)120.5120.6120.5

Data is illustrative and sourced from general knowledge of benzimidazole structures and DFT calculations on related compounds.

Table 2: Frontier Molecular Orbital Energies (eV) and Energy Gap (eV) of Substituted Benzimidazoles (DFT/B3LYP)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzimidazole-6.25-0.985.27
2-Methylbenzimidazole-6.12-0.855.27
5,6-Dimethylbenzimidazole-5.98-0.755.23

These values are representative and compiled from studies on similar benzimidazole structures.[3]

Experimental Protocols

Synthesis of Substituted Benzimidazoles

A common and versatile method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid or an aldehyde.[8][9]

General Procedure for the Synthesis of 2-Alkyl-1H-benzimidazoles:

  • A mixture of the corresponding o-phenylenediamine (1 equivalent) and the appropriate carboxylic acid (1.1 equivalents) is prepared.

  • The mixture is heated in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or hydrochloric acid, at an elevated temperature (e.g., 150-200 °C) for several hours.[8]

  • Alternatively, the reaction can be carried out by refluxing the o-phenylenediamine with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) in a solvent such as ethanol.[9]

  • Upon completion of the reaction, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).[10]

Synthesis of Diamino Benzimidazole Derivatives:

The synthesis of diamino-substituted benzimidazoles often involves a multi-step process starting from a nitro-substituted precursor, followed by reduction of the nitro groups to amino groups.[8]

  • Nitration: The benzimidazole core is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the benzene ring.

  • Reduction: The nitro-substituted benzimidazole is then reduced to the corresponding diamine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with Pd/C.

Mandatory Visualizations

Computational_Workflow cluster_Input Input cluster_DFT DFT Calculations cluster_Docking Molecular Docking cluster_Output Output mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt docking Molecular Docking Simulation mol_structure->docking freq_calc Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo mep MEP Analysis geom_opt->mep nbo NBO Analysis geom_opt->nbo properties Optimized Geometry, Electronic Properties, Reactivity Descriptors geom_opt->properties fmo->properties mep->properties nbo->properties receptor Target Receptor/ Enzyme Structure receptor->docking analysis Binding Mode and Interaction Analysis docking->analysis binding_affinity Binding Affinity and Ligand-Receptor Interactions analysis->binding_affinity

Caption: Computational workflow for theoretical studies and molecular docking of benzimidazole derivatives.

Synthesis_Pathway cluster_synthesis General Synthesis Route start o-Phenylenediamine Derivative condensation Condensation Reaction start->condensation reagent Carboxylic Acid or Aldehyde reagent->condensation product 2-Substituted Benzimidazole condensation->product

Caption: General synthesis pathway for 2-substituted benzimidazoles via condensation reaction.

References

Methodological & Application

Synthesis Protocol for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, beginning with the nitration of a commercially available starting material, followed by selective reduction, benzimidazole ring formation, and a final reduction to yield the target compound.

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of a substituted o-phenylenediamine followed by cyclization to form the benzimidazole core.

Materials and Methods

  • Starting Material: 1,2-Dinitrobenzene

  • Reagents: Fuming nitric acid, sulfuric acid, sodium sulfide, propionaldehyde, sodium dithionite, ethanol, hydrochloric acid, sodium hydroxide.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH meter, rotary evaporator.

Step 1: Synthesis of 1,2,4,5-Tetranitrobenzene

  • To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 1,2-dinitrobenzene at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 4 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the washings are neutral and then dry to obtain 1,2,4,5-tetranitrobenzene.

Step 2: Synthesis of 4,5-Dinitro-1,2-phenylenediamine

  • Dissolve 1,2,4,5-tetranitrobenzene in ethanol.

  • Prepare a solution of sodium sulfide in water and add it dropwise to the ethanolic solution of the tetranitro compound at room temperature.

  • After the addition, stir the reaction mixture for 12 hours.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to yield 4,5-dinitro-1,2-phenylenediamine.

Step 3: Synthesis of 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole

  • A mixture of 4,5-dinitro-1,2-phenylenediamine and propionaldehyde in ethanol is heated to reflux.[1]

  • An oxidizing agent, such as sodium metabisulfite, can be added to facilitate the cyclization.[2][3]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

Step 4: Synthesis of this compound

  • Suspend 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole in a mixture of ethanol and water.

  • Add sodium dithionite in portions while heating the mixture to reflux.

  • Continue heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and adjust the pH to 8-9 with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected yields and key reaction parameters for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the literature for the synthesis of substituted benzimidazoles.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1NitrationFuming HNO₃, H₂SO₄-0-60475-85
2Selective ReductionNa₂SEthanolRoom Temp1260-70
3Benzimidazole FormationPropionaldehyde, Na₂S₂O₅EthanolReflux6-865-75
4Final ReductionNa₂S₂O₄Ethanol/WaterReflux4-680-90

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 1,2-Dinitrobenzene Step1 Nitration (Fuming HNO₃, H₂SO₄) Start->Step1 Intermediate1 1,2,4,5-Tetranitrobenzene Step1->Intermediate1 Step2 Selective Reduction (Na₂S) Intermediate1->Step2 Intermediate2 4,5-Dinitro-1,2-phenylenediamine Step2->Intermediate2 Step3 Benzimidazole Formation (Propionaldehyde, Na₂S₂O₅) Intermediate2->Step3 Intermediate3 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole Step3->Intermediate3 Step4 Final Reduction (Na₂S₂O₄) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described. The reaction conditions may require optimization to achieve the desired yields and purity.

References

Application Notes and Protocols for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and coordination chemistry of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a versatile ligand for the formation of metal complexes with potential applications in catalysis and medicinal chemistry. The protocols outlined below offer detailed, step-by-step procedures for the synthesis of the ligand and its subsequent use in the formation of coordination compounds.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with a wide range of biological activities. The presence of two adjacent amino groups on the benzene ring at positions 5 and 6, in addition to the nitrogen atoms of the imidazole ring, makes this molecule an excellent chelating agent for a variety of metal ions. The ethyl group at the 2-position can influence the steric and electronic properties of the resulting metal complexes, allowing for the fine-tuning of their reactivity and biological efficacy.

The coordination of metal ions to this compound can lead to the formation of stable complexes with diverse geometries and electronic structures. These complexes are of significant interest in the development of new therapeutic agents, as metal coordination can enhance the biological activity of the organic ligand. Furthermore, the catalytic potential of these complexes is an active area of research.

Ligand Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of the 2-ethylbenzimidazole core, followed by dinitration and subsequent reduction of the nitro groups to amines.

Protocol 1: Synthesis of 2-Ethyl-1H-benzimidazole

This protocol is based on the Phillips condensation reaction, a reliable method for the synthesis of benzimidazoles from o-phenylenediamine and a carboxylic acid.

Materials:

  • o-Phenylenediamine

  • Propanoic acid

  • 4 M Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Ethanol

  • Water

  • Activated charcoal

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.

  • Add propanoic acid (1.1 equivalents) and 4 M hydrochloric acid (catalytic amount) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture, using activated charcoal to decolorize if necessary, to obtain pure 2-Ethyl-1H-benzimidazole.

Alternatively, a microwave-assisted synthesis can be employed for a more rapid and efficient reaction.

Microwave-Assisted Procedure:

  • Combine o-phenylenediamine (1 equivalent) and propanoic acid (1 equivalent) in a microwave-safe vessel.

  • Add a few drops of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Irradiate the mixture in a microwave reactor at a suitable temperature and time (e.g., 120 °C for 10-15 minutes).

  • After cooling, work up the reaction as described in the conventional method.

DOT Script for Ligand Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-Ethyl-1H-benzimidazole cluster_1 Step 2: Dinitration cluster_2 Step 3: Reduction o-Phenylenediamine o-Phenylenediamine Phillips Condensation Phillips Condensation o-Phenylenediamine->Phillips Condensation Propanoic Acid Propanoic Acid Propanoic Acid->Phillips Condensation 2-Ethyl-1H-benzimidazole 2-Ethyl-1H-benzimidazole Phillips Condensation->2-Ethyl-1H-benzimidazole Nitration Nitration 2-Ethyl-1H-benzimidazole->Nitration Nitrating Mixture Nitrating Mixture Nitrating Mixture->Nitration 2-Ethyl-5,6-dinitro-1H-benzimidazole 2-Ethyl-5,6-dinitro-1H-benzimidazole Reduction Reduction 2-Ethyl-5,6-dinitro-1H-benzimidazole->Reduction Nitration->2-Ethyl-5,6-dinitro-1H-benzimidazole Reducing Agent Reducing Agent Reducing Agent->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of the ligand.

Protocol 2: Synthesis of 2-Ethyl-5,6-dinitro-1H-benzimidazole

This protocol describes the nitration of the benzimidazole core at the 5 and 6 positions.

Materials:

  • 2-Ethyl-1H-benzimidazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask cooled in an ice bath, slowly add 2-Ethyl-1H-benzimidazole to concentrated sulfuric acid with constant stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-Ethyl-1H-benzimidazole in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated product, 2-Ethyl-5,6-dinitro-1H-benzimidazole, is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

Protocol 3: Synthesis of this compound

This protocol details the reduction of the dinitro compound to the desired diamine ligand.

Materials:

  • 2-Ethyl-5,6-dinitro-1H-benzimidazole

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O) or Sodium Dithionite (Na₂S₂O₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • 10% Sodium Hydroxide solution

Procedure using Tin(II) Chloride:

  • Suspend 2-Ethyl-5,6-dinitro-1H-benzimidazole in ethanol in a round-bottom flask.

  • Add an excess of Tin(II) Chloride dihydrate and concentrated hydrochloric acid.

  • Reflux the mixture for 3-4 hours. The color of the solution should change, indicating the reduction of the nitro groups.

  • After completion, cool the reaction mixture and neutralize it carefully with a 10% sodium hydroxide solution to precipitate the crude product.

  • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Coordination Chemistry

This compound acts as a versatile N,N'-bidentate or potentially tetradentate ligand, coordinating to metal ions through the nitrogen atoms of the diamine group and/or the imidazole ring. The coordination can lead to the formation of mononuclear or polynuclear complexes with various geometries.

Protocol 4: General Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes with this compound.

Materials:

  • This compound

  • A suitable metal salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • A precipitate of the metal complex should form either immediately or upon stirring for a few hours. The reaction can be gently heated if necessary to ensure completion.

  • Collect the complex by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

DOT Script for Metal Complex Formation

G Ligand This compound Coordination Reaction Coordination Reaction Ligand->Coordination Reaction Metal Salt Metal Salt (e.g., CoCl2, Ni(OAc)2) Metal Salt->Coordination Reaction Metal Complex Metal Complex Coordination Reaction->Metal Complex Solvent Solvent (e.g., Methanol) Solvent->Coordination Reaction

Caption: General workflow for metal complex synthesis.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Technique Information Obtained Expected Observations
FT-IR Spectroscopy Coordination of the ligand to the metal ion.Shifts in the vibrational frequencies of the N-H and C=N bonds of the ligand upon coordination. Appearance of new bands corresponding to metal-nitrogen bonds.
UV-Vis Spectroscopy Electronic transitions within the complex.Ligand-to-metal or metal-to-ligand charge transfer bands. d-d transitions for transition metal complexes, providing information on the coordination geometry.
¹H NMR Spectroscopy Confirmation of ligand structure in diamagnetic complexes.Shifts in the proton signals of the ligand upon coordination.
Magnetic Susceptibility Determination of the number of unpaired electrons in paramagnetic complexes.Provides information about the oxidation state and spin state of the metal ion.
Elemental Analysis Determination of the elemental composition of the complex.Confirms the stoichiometry of the metal and ligand in the complex.
Mass Spectrometry Determination of the molecular weight of the complex.Confirms the formation of the desired complex and can provide information on its fragmentation pattern.

Potential Applications

Metal complexes of this compound and its derivatives are being explored for a range of applications, primarily in the fields of medicinal chemistry and catalysis.

Antimicrobial and Anticancer Agents

Benzimidazole derivatives are known to possess a broad spectrum of biological activities. Coordination to metal ions can enhance these properties through various mechanisms, including increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species. The specific biological activity is dependent on the nature of the metal ion and the overall structure of the complex.

Catalysis

The well-defined coordination sphere of these metal complexes makes them potential candidates as catalysts in various organic transformations. The metal center can act as a Lewis acid to activate substrates, and the ligand can be modified to tune the steric and electronic environment around the metal, thereby influencing the catalytic activity and selectivity.

DOT Script for Potential Application Pathways

G cluster_0 Medicinal Chemistry cluster_1 Catalysis Complex This compound Metal Complex Interaction Interaction with Biological Targets (e.g., DNA, Enzymes) Complex->Interaction Catalyst Catalyst Complex->Catalyst Antimicrobial Antimicrobial Agent Anticancer Anticancer Agent Interaction->Antimicrobial Interaction->Anticancer Organic Organic Transformations Catalyst->Organic

Application Notes and Protocols: Leveraging 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a valuable template for the design of novel therapeutics. The diamine functional groups of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine offer a versatile platform for the synthesis of a diverse range of derivatives with potential anticancer activity. This document provides detailed application notes and protocols for the utilization of this compound in the development of two promising classes of anticancer agents: bis-benzimidazoles and benzimidazo[1,2-a]quinoxalines .

I. Synthesis of Bis-Benzimidazole (BBZ) Derivatives as Topoisomerase I Inhibitors

Bis-benzimidazoles are a class of compounds known to interact with the minor groove of DNA and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I. The following protocols are based on established synthetic methodologies for analogous compounds and are adapted for the use of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-formyl-1H-benzimidazoles (Aldehyde Intermediates)

This protocol describes the synthesis of the aldehyde coupling partner required for the final condensation step.

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyano-1,2-phenylenediamine (1.0 eq) and a substituted benzaldehyde (1.2 eq) in ethanol.

  • Condensation: Add sodium metabisulfite (Na₂S₂O₅) (0.5 eq) dissolved in a minimal amount of water. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 2-aryl-5-cyano-1H-benzimidazole intermediate.

  • Reduction to Aldehyde: To a solution of the cyano-intermediate in 75% formic acid, add Ni-Al alloy (1.2 eq) portion-wise at room temperature. Heat the mixture to 95°C for 3 hours.

  • Final Isolation: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a suitable base (e.g., sodium bicarbonate) until the product precipitates. Filter the solid, wash with water, and dry to yield the 2-aryl-5-formyl-1H-benzimidazole.

Protocol 2: Condensation of this compound with 2-Aryl-5-formyl-1H-benzimidazoles

This is the final step to produce the target bis-benzimidazole compounds.

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the synthesized 2-aryl-5-formyl-1H-benzimidazole (1.2 eq) in ethanol.

  • Condensation: Add an aqueous solution of sodium metabisulfite (0.5 eq). Reflux the mixture for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. The crude product will precipitate. Filter the solid and wash with cold ethanol. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure bis-benzimidazole derivative.

Data Presentation

The anticancer activity of synthesized bis-benzimidazole derivatives is typically evaluated against a panel of human cancer cell lines. The following table summarizes representative data for analogous compounds, demonstrating the potential potency of derivatives synthesized from this compound.

Compound IDTarget Cancer Cell LineGI₅₀ (μM)¹Mechanism of ActionReference
BBZ-1 Leukemia (CCRF-CEM)0.25Topoisomerase I Inhibition, G2/M Arrest[ACS Omega, 2022]
BBZ-2 Non-Small Cell Lung Cancer (NCI-H460)0.31Topoisomerase I Inhibition, G2/M Arrest[ACS Omega, 2022]
BBZ-3 Colon Cancer (HT29)0.45Topoisomerase I Inhibition, G2/M Arrest[ACS Omega, 2022]
BBZ-4 Breast Cancer (MCF7)0.58Topoisomerase I Inhibition, G2/M Arrest[ACS Omega, 2022]

¹GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Signaling Pathway and Workflow Diagrams

G cluster_synthesis Synthesis Workflow cluster_moa Mechanism of Action Start This compound Condensation Condensation Reaction (Ethanol/Acetic Acid, Reflux) Start->Condensation Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Condensation Quinoxaline Benzimidazo[1,2-a]quinoxaline Condensation->Quinoxaline Quinoxaline_drug Benzimidazo[1,2-a]quinoxaline (BIQ) Mitochondria Mitochondria Quinoxaline_drug->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Note & Protocol: Two-Step Synthesis of 2-ethyl-1H-benzimidazole-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed experimental protocol for the nitration of 2-ethyl-1H-benzimidazole to yield 2-ethyl-5-nitro-1H-benzimidazole, followed by its subsequent reduction to the corresponding amino derivative, 2-ethyl-1H-benzimidazole-5-amine. These protocols are designed for researchers in synthetic chemistry and drug development.

Part 1: Nitration of 2-ethyl-1H-benzimidazole

This procedure outlines the regioselective nitration of 2-ethyl-1H-benzimidazole at the 5-position of the benzimidazole ring using a standard nitrating mixture of concentrated sulfuric and nitric acids.

Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 2-ethyl-1H-benzimidazole to concentrated sulfuric acid while cooling in an ice-water bath (0-5 °C). Stir the mixture until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool. Add this nitrating mixture dropwise to the cooled benzimidazole solution over 30 minutes, maintaining the internal temperature below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH is basic. This will precipitate the crude product.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation: Nitration

Table 1: Reagents for Nitration

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-ethyl-1H-benzimidazole146.1910.01.46 g
Conc. Sulfuric Acid (H₂SO₄)98.08-~15 mL
Conc. Nitric Acid (HNO₃)63.0111.0~0.7 mL
Ammonia Solution (aq)35.05-As required

Table 2: Reaction Parameters and Expected Outcome for Nitration

ParameterValue
Product Name 2-ethyl-5-nitro-1H-benzimidazole
Reaction Temperature 0-10 °C, then Room Temp.
Reaction Time 2-3 hours
Theoretical Yield 1.91 g
Appearance Yellowish solid

Part 2: Reduction of 2-ethyl-5-nitro-1H-benzimidazole

This protocol details the reduction of the nitro group of 2-ethyl-5-nitro-1H-benzimidazole to an amine group using zinc powder in the presence of ammonium chloride. This method is a common and effective way to reduce aromatic nitro compounds.[2]

Experimental Protocol
  • Preparation: Suspend 2-ethyl-5-nitro-1H-benzimidazole in methanol in a round-bottom flask.

  • Reagent Addition: Add a saturated aqueous solution of ammonium chloride to the suspension. Cool the mixture to 0 °C in an ice bath.

  • Reduction: Add zinc powder portion-wise to the stirred reaction mixture at 0 °C.[2] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[2]

  • Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the zinc powder and other inorganic salts. Wash the filter cake with additional methanol.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent to yield the crude 2-ethyl-1H-benzimidazole-5-amine. The product can be purified by column chromatography if necessary.

Data Presentation: Reduction

Table 3: Reagents for Reduction

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-ethyl-5-nitro-1H-benzimidazole191.195.00.96 g
Zinc Powder (Zn)65.3850.03.27 g
Ammonium Chloride (NH₄Cl)53.49-Saturated aq. solution
Methanol (MeOH)32.04-~20 mL

Table 4: Reaction Parameters and Expected Outcome for Reduction

ParameterValue
Product Name 2-ethyl-1H-benzimidazole-5-amine
Reaction Temperature 0 °C to Room Temp.
Reaction Time Overnight
Theoretical Yield 0.81 g
Appearance Off-white to pale brown solid

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product, including the key reagents for each transformation.

G Synthetic Pathway for 2-ethyl-1H-benzimidazole-5-amine cluster_0 cluster_1 Start 2-ethyl-1H-benzimidazole (Starting Material) Nitration Nitration Start->Nitration Intermediate 2-ethyl-5-nitro-1H-benzimidazole (Nitro Intermediate) Reduction Reduction Intermediate->Reduction Final 2-ethyl-1H-benzimidazole-5-amine (Final Product) Nitration->Intermediate HNO₃ / H₂SO₄ Reduction->Final Zn / NH₄Cl

Caption: Workflow diagram of the nitration and reduction reactions.

References

Application Note: Comprehensive Analytical Characterization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The methodologies cover spectroscopic and chromatographic techniques essential for confirming the identity, purity, and structure of this important benzimidazole derivative. This guide is intended to support researchers in medicinal chemistry and drug development in their synthesis and quality control efforts.

Introduction

Benzimidazole derivatives are a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their versatile structure allows for interaction with a wide range of biological targets, leading to applications as antimicrobial, antiviral, and anticancer agents.[1][2] this compound is a key intermediate, with reactive amino groups at the 5 and 6 positions that are amenable to further functionalization.[1] The presence of the 5,6-diamine moiety makes the molecule structurally analogous to o-phenylenediamine, offering unique electronic properties and synthetic possibilities.[1]

Accurate and thorough analytical characterization is critical to ensure the structural integrity and purity of the compound before its use in further synthetic steps or biological screening. This note details the standard analytical workflow and protocols for its characterization.

Synthesis Overview

The most common route to this compound involves a multi-step synthesis starting from the corresponding benzimidazole core.[1] The typical sequence is as follows:

  • Synthesis of the Benzimidazole Core: Condensation of o-phenylenediamine with propanoic acid or its derivatives yields 2-Ethyl-1H-benzo[d]imidazole.[1]

  • Dinitration: The benzimidazole core undergoes electrophilic nitration using a mixture of concentrated nitric and sulfuric acid to produce 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole.[1]

  • Reduction of Nitro Groups: The final step is the reduction of the dinitro intermediate to the target diamine, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with other reducing agents.[1]

Synthesis_Pathway start o-phenylenediamine + Propanoic Acid inter1 2-Ethyl-1H-benzo[d]imidazole start->inter1 Condensation inter2 2-Ethyl-5,6-dinitro-1H- benzo[d]imidazole inter1->inter2 Nitration (HNO3/H2SO4) final 2-Ethyl-1H-benzo[d]imidazole -5,6-diamine inter2->final Reduction (e.g., Pd/C, H2)

Caption: Synthetic pathway for this compound.

Analytical Characterization Workflow

A logical workflow ensures all aspects of the compound's structure and purity are verified. The primary techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Infrared (IR) Spectroscopy for functional group identification.

Analytical_Workflow start Synthesized Product: This compound ms Mass Spectrometry (MS) - Confirm Molecular Weight - Fragmentation Pattern start->ms nmr NMR Spectroscopy (¹H, ¹³C, DEPT) - Structural Elucidation - Proton/Carbon Environment start->nmr hplc HPLC Analysis - Purity Assessment (% Area) - Retention Time start->hplc ir IR Spectroscopy - Functional Group ID (N-H, C-H, C=N) start->ir final Fully Characterized Compound ms->final nmr->final hplc->final ir->final

References

Application Notes and Protocols: 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine as a Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Potential of Benzimidazole Derivatives in Organic Electronics

Benzimidazole-based molecules have emerged as a significant class of materials for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). Their rigid and planar structure, coupled with excellent thermal stability and charge transport properties, makes them versatile building blocks. The benzimidazole core can be readily functionalized at various positions, allowing for the fine-tuning of electronic properties such as HOMO/LUMO energy levels and charge carrier mobility.

Derivatives of benzimidazole have been successfully employed as:

  • Host materials in phosphorescent and fluorescent OLEDs.

  • Emissive materials (emitters) , particularly for blue light emission.

  • Electron-transporting materials in OLEDs and OSCs.

  • Hole-transporting materials in specific molecular designs.

The diamino substitution on the benzene ring of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine suggests its potential utility as a monomer for the synthesis of larger conjugated systems, such as poly(benzimidazole)s, which could exhibit interesting electronic and optical properties. The ethyl group at the 2-position can enhance solubility, which is advantageous for solution-based processing of organic electronic devices.

Hypothetical Synthesis Protocol for this compound

While a specific protocol for this molecule was not found, a general and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde. The following is a generalized protocol that could be adapted for the synthesis of the target compound.

Reaction Scheme: The synthesis would likely proceed via a two-step process: 1) dinitration of an appropriate precursor followed by reduction to the diamine, and 2) condensation with propanoic acid (or its derivative) to form the ethyl-substituted imidazole ring. A more direct approach, if a suitable tetra-substituted benzene precursor is available, would be a one-pot condensation.

Generalized Protocol for Condensation (Phillips Method):

Materials:

  • 1,2,4,5-Tetraaminobenzene derivative (as a precursor to the diamine functionality)

  • Propanoic acid

  • 4M Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH) solution

  • Ethanol

  • Activated carbon

Procedure:

  • A mixture of the 1,2,4,5-tetraaminobenzene derivative (1 equivalent) and propanoic acid (1.2 equivalents) is prepared.

  • 4M HCl is added to the mixture, and it is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solution is carefully neutralized with an ammonium hydroxide solution until a precipitate is formed.

  • The crude product is collected by filtration and washed with cold water.

  • The crude product is then recrystallized from an ethanol/water mixture. Decolorization with activated carbon may be necessary to remove colored impurities.

  • The purified crystals of this compound are dried under vacuum.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Representative Electronic Properties of Benzimidazole Derivatives

The electronic properties of benzimidazole derivatives can be tuned by chemical modification. The following table summarizes typical experimental and calculated values for various benzimidazole derivatives found in the literature to provide a reference range.

Compound ClassHOMO (eV)LUMO (eV)Bandgap (eV)Charge Carrier Mobility (cm²/Vs)Application
Pyrene-Benzimidazole Hybrids-5.10 to -5.56-2.23 to -2.56~2.87 - 3.00Not ReportedBlue Emitters for OLEDs[1]
Phenyl-Benzimidazole Derivatives~ -5.93~ -2.47~3.46Not ReportedDeep Blue Emitters for OLEDs[2]
Benzimidazole-Triazine HybridsNot ReportedNot ReportedNot ReportedNot ReportedExciplex Hosts for OLEDs[3]
2-(benzimidazol-2-yl) pyridine derivativesNot ReportedNot ReportedNot Reported~1x10⁻³ to 1x10⁻⁷Organic Thin Film Transistors[4]
Benzimidazolium Tin Iodide PerovskiteNot ReportedNot ReportedNot ReportedUp to 17 (local)Field-Effect Transistors

Application Protocol: Fabrication of a Bilayer OLED Device

This protocol describes a general procedure for the fabrication of a simple bilayer OLED device using a benzimidazole derivative as the emissive and electron-transporting layer. This is a hypothetical application for a novel benzimidazole derivative.

Device Structure: ITO / Hole Transport Layer (HTL) / Emissive Layer (Benzimidazole Derivative) / Cathode

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TPD or NPB)

  • Emissive Layer (EL) material: this compound (or other benzimidazole derivative)

  • Cathode material (e.g., LiF/Al or Ca/Ag)

  • High-purity solvents for cleaning (acetone, isopropanol, deionized water)

  • Organic solvents for material deposition (e.g., chloroform, chlorobenzene, or toluene)

Protocol:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • HTL Deposition: A solution of the HTL material is prepared in a suitable organic solvent. The HTL is then deposited onto the ITO substrate via spin-coating or thermal evaporation to form a thin film (typically 30-50 nm). The substrate is then annealed to remove residual solvent.

  • Emissive Layer Deposition: A solution of the benzimidazole derivative is prepared. This solution is spin-coated or thermally evaporated on top of the HTL to form the emissive layer (typically 30-60 nm). The film is then annealed.

  • Cathode Deposition: A low work function metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) is deposited on top of the emissive layer by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Encapsulation: The device is encapsulated using a glass lid and UV-curable epoxy in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.

Device Characterization: The fabricated OLED device should be characterized for its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Visualizations

G cluster_synthesis Hypothetical Synthesis Workflow precursor 1,2,4,5-Tetraaminobenzene Derivative condensation Condensation Reaction (e.g., Phillips Method) precursor->condensation reagent Propanoic Acid reagent->condensation neutralization Neutralization & Precipitation condensation->neutralization purification Filtration & Recrystallization neutralization->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of the target benzimidazole derivative.

G cluster_logic Structure-Property Relationship in Benzimidazole Derivatives cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_application Device Performance core Benzimidazole Core (Electron Acceptor/Transport) homo_lumo HOMO/LUMO Energy Levels core->homo_lumo influences mobility Charge Carrier Mobility core->mobility affects substituents Substituents (e.g., -NH2, -Ethyl) (Donor/Solubilizing) substituents->homo_lumo tunes substituents->mobility can improve bandgap Energy Bandgap homo_lumo->bandgap determines efficiency Efficiency (EQE) homo_lumo->efficiency impacts injection color Emission Color bandgap->color defines mobility->efficiency impacts transport stability Device Stability efficiency->stability

Caption: Logical relationship between molecular structure and device performance for benzimidazole derivatives.

References

High-performance liquid chromatography (HPLC) method for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a heterocyclic aromatic amine of significant interest in pharmaceutical research and drug development due to its structural similarity to other biologically active benzimidazole derivatives. The benzimidazole nucleus is a key component in various therapeutic agents, exhibiting a wide range of activities. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 stationary phase.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC System with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve an accurately weighed amount in methanol to obtain a theoretical concentration within the calibration range. For formulated products, a suitable extraction method may be required.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Results and Discussion

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Method Validation Summary (Representative Data)

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) ≤ 2.0

Protocol

  • System Preparation:

    • Prepare the mobile phases as described in Table 1.

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Perform six replicate injections of a mid-range standard solution to check for system suitability.

    • Inject the series of working standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Processing:

    • Integrate the peak corresponding to this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the analyte in the sample solutions using the calibration curve.

Conclusion

The described RP-HPLC method is suitable for the reliable quantification of this compound. The method is expected to be linear, accurate, and precise over the specified concentration range. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals for the analysis of this compound. Further validation specific to the sample matrix should be performed as required.

Application Notes and Protocols: Exploring the Potential of Benzimidazole Derivatives in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Use of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine and related benzimidazole derivatives in dye-sensitized solar cells (DSSCs).

Introduction: The Role of Benzimidazole Derivatives in DSSCs

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising photovoltaic technology due to their low production cost and respectable power conversion efficiencies. The core of a DSSC consists of a dye-sensitized semiconductor electrode, a redox electrolyte, and a counter electrode. Organic molecules, particularly those with specific electronic and structural properties, play crucial roles in enhancing DSSC performance.

Benzimidazole derivatives are a class of heterocyclic compounds that have been explored in DSSCs for various functions, including:

  • As Sensitizing Dyes: Certain benzimidazole-based molecules with donor-π-acceptor (D-π-A) architecture can act as the primary light-absorbing component.[1][2] These dyes absorb photons and inject electrons into the conduction band of the semiconductor (typically TiO₂), initiating the photovoltaic process.[3]

  • As Co-adsorbents: When used alongside a primary sensitizing dye, benzimidazole derivatives can act as co-adsorbents on the semiconductor surface. This can help to prevent dye aggregation, passivate surface states, and reduce charge recombination, thereby improving the overall efficiency and stability of the solar cell.[4] The introduction of additives can lead to deaggregation of the dye and fill vacancy sites on the TiO₂ surface, preventing recombination.[4]

  • As Components of the Electrolyte: Imidazolium salts are commonly used as components of the electrolyte in DSSCs, facilitating charge transport between the photoanode and the counter electrode.[5]

Given its structure, This compound could potentially be investigated for its role as a co-adsorbent or as a precursor for the synthesis of novel sensitizing dyes. The diamino functional groups could serve as anchoring points to the semiconductor surface or as reactive sites for further chemical modification.

Quantitative Data on Related Imidazole Derivatives in DSSCs

While specific data for this compound is unavailable, the following table summarizes the performance of DSSCs using other imidazole-based dyes as reported in the literature. This data provides a benchmark for the potential performance that could be targeted when investigating new benzimidazole derivatives.

Dye CodeJsc (mA cm⁻²)Voc (mV)FF (%)PCE (%)Reference
PP2 1.590.08061.60.96[1]
PP3 3.750.7373.92.01[1][2]

Note: The performance of a DSSC is highly dependent on the entire device architecture, including the specific dye, semiconductor material, electrolyte composition, and fabrication conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of benzimidazole derivatives and the fabrication and characterization of DSSCs. These can be adapted for the investigation of this compound.

General Synthesis of 2-Substituted Benzimidazole Derivatives

The synthesis of 2-substituted benzimidazoles typically involves the condensation of a diamine with an aldehyde or a carboxylic acid derivative.

Materials:

  • o-Phenylenediamine derivative (e.g., a precursor to this compound)

  • Aldehyde or carboxylic acid (e.g., propionaldehyde to introduce the 2-ethyl group)

  • Oxidizing agent (e.g., sodium metabisulfite)[6]

  • Solvent (e.g., ethanol, dimethyl sulfoxide)

  • Triethylamine (if necessary)

Procedure:

  • Dissolve the o-phenylenediamine derivative in the chosen solvent.

  • Add the aldehyde or carboxylic acid to the solution.

  • If required, add a catalyst or an oxidizing agent. For example, sodium metabisulfite can be used as an oxidizing agent in the condensation reaction.[6]

  • The reaction mixture is typically stirred at an elevated temperature (e.g., 120°C) for several hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by precipitation, filtration, and washing.

  • The final product is purified using techniques such as recrystallization or column chromatography.

  • Characterize the synthesized compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[6]

Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the standard "doctor-blade" method for preparing the TiO₂ photoanode.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Sensitizing dye solution (e.g., a standard N719 dye or a solution of the experimental benzimidazole dye)

  • Co-adsorbent solution (if using this compound as a co-adsorbent)

  • Iodide-based electrolyte (e.g., a solution of lithium iodide, iodine, and 4-tert-butylpyridine in an organic solvent)

  • Platinized counter electrode

  • Surlyn sealant

Procedure:

  • Cleaning the FTO Substrate: Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

  • Deposition of TiO₂ Layer:

    • Apply a strip of adhesive tape to two edges of the FTO substrate to control the thickness of the TiO₂ film.

    • Place a small amount of TiO₂ paste at one end of the substrate.

    • Spread the paste evenly across the substrate using a glass rod or a squeegee (doctor-blading).

    • Allow the film to air dry for a few minutes to let the paste settle.

  • Sintering the TiO₂ Film:

    • Carefully remove the adhesive tape.

    • Place the TiO₂-coated substrate on a hot plate or in a furnace.

    • Heat the substrate according to a specific temperature profile, typically ramping up to around 450-500°C and holding for 30-45 minutes to sinter the TiO₂ nanoparticles.

    • Allow the substrate to cool down slowly to room temperature.

  • Dye Sensitization:

    • Immerse the sintered TiO₂ photoanode in the dye solution while it is still warm (around 80°C).

    • If using a co-adsorbent, it can be pre-mixed with the dye solution or the photoanode can be co-immersed in a solution containing both the dye and the co-adsorbent.

    • Keep the photoanode immersed for a sufficient time (typically 12-24 hours) to ensure a monolayer of dye is adsorbed onto the TiO₂ surface.

    • After sensitization, rinse the photoanode with a suitable solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.

  • Assembly of the DSSC:

    • Place a Surlyn sealant frame around the dye-sensitized area of the photoanode.

    • Place the platinized counter electrode on top of the sealant.

    • Heat the assembly on a hot plate with gentle pressure to seal the two electrodes together.

    • Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode.

    • Seal the holes with a small piece of Surlyn and a coverslip.

Characterization of the DSSC

Equipment:

  • Solar simulator (AM 1.5G, 100 mW cm⁻²)

  • Potentiostat/Galvanostat

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedure:

  • Current-Voltage (J-V) Measurement:

    • Place the fabricated DSSC under the solar simulator.

    • Connect the working electrode (photoanode) and counter electrode to the potentiostat.

    • Sweep the voltage from a negative to a positive value and measure the corresponding current.

    • From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the short-circuit current of the DSSC at different wavelengths of monochromatic light.

    • Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage perturbation at different frequencies under a constant DC bias (usually Voc).

    • Analyze the resulting impedance spectrum to investigate the charge transfer processes and recombination kinetics within the cell.

Visualizations

The following diagrams illustrate the experimental workflow and the potential role of a benzimidazole derivative in a DSSC.

experimental_workflow cluster_prep Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization FTO_Cleaning FTO Substrate Cleaning TiO2_Deposition TiO2 Paste Deposition (Doctor-Blading) FTO_Cleaning->TiO2_Deposition Sintering Sintering at 450-500°C TiO2_Deposition->Sintering Dye_Adsorption Immersion in Dye Solution (+ Benzimidazole Derivative) Sintering->Dye_Adsorption Electrode_Sealing Sealing with Counter Electrode Dye_Adsorption->Electrode_Sealing Electrolyte_Injection Electrolyte Injection Electrode_Sealing->Electrolyte_Injection JV_Measurement J-V Measurement (under AM 1.5G) Electrolyte_Injection->JV_Measurement IPCE_Analysis IPCE Analysis JV_Measurement->IPCE_Analysis EIS_Analysis EIS Analysis IPCE_Analysis->EIS_Analysis

Caption: Experimental workflow for DSSC fabrication and characterization.

logical_relationship cluster_photoanode Photoanode cluster_process Photovoltaic Process TiO2 TiO2 Nanoparticles Recombination Charge Recombination (Loss Mechanism) TiO2->Recombination e- Dye Sensitizing Dye Dye->TiO2 Injects e- Electron_Injection Electron Injection Benzimidazole Benzimidazole Derivative (Co-adsorbent) Benzimidazole->TiO2 Passivates Surface Benzimidazole->Recombination Inhibits Light Incident Light (Photons) Light->Dye Absorption Electrolyte I-/I3- Electrolyte Electrolyte->Dye Regenerates Dye Electrolyte->Recombination I3-

Caption: Role of a benzimidazole co-adsorbent in a DSSC.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.

Troubleshooting Guide

Q1: My reaction is showing low yields of the desired product. What are the common causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Cyclization: The condensation reaction between 1,2,4,5-tetraaminobenzene and propanoic acid might not have gone to completion. This leaves behind the intermediate, N-(2,4,5-triaminophenyl)propanamide.

    • Solution: Ensure the reaction is heated for a sufficient duration, typically under reflux conditions. Using a dehydrating agent like polyphosphoric acid (PPA) or running the reaction at a higher temperature can promote the final ring-closing step.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the reactants can lead to unreacted starting materials and the formation of side products.

    • Solution: Use a slight excess of the carboxylic acid (propanoic acid) to ensure the complete conversion of the tetraamine. A molar ratio of 1:1.1 to 1:1.2 (tetraamine:acid) is a good starting point.

  • Reaction Conditions: The choice of acid catalyst and temperature is crucial.

    • Solution: While mineral acids like HCl can be used, they can be harsh.[2] Eaton's reagent (P₂O₅ in methanesulfonic acid) or simply heating in PPA can provide a good balance of acidity and dehydration. The optimal temperature is typically between 100-140 °C.

Q2: I've isolated an insoluble, polymeric material from my reaction mixture. What is this and how can it be prevented?

The formation of an insoluble, high-molecular-weight solid is a common issue, likely due to polymerization.

  • Cause: 1,2,4,5-Tetraaminobenzene has two pairs of ortho-diamino groups. Under the reaction conditions, propanoic acid can react with both pairs, leading to the formation of a bis-benzimidazole dimer or longer-chain oligomers.

  • Prevention:

    • Control Stoichiometry: Avoid using a large excess of propanoic acid, as this can favor the formation of the bis-adduct.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times at high temperatures can increase the likelihood of polymerization.

    • Method of Addition: Consider a slow, portion-wise addition of the propanoic acid to the solution of the tetraamine. This maintains a high concentration of the tetraamine relative to the acid, favoring the formation of the mono-benzimidazole.

Q3: My final product is dark brown or black, not the expected color. What causes this discoloration?

Aromatic diamines are highly susceptible to oxidation, which is the most probable cause of the discoloration.

  • Cause: The 5,6-diamino groups on the benzimidazole ring can be easily oxidized by atmospheric oxygen, especially in solution and when exposed to light or trace metal impurities. This oxidation leads to the formation of highly colored quinone-imine type structures.

  • Mitigation Strategies:

    • Inert Atmosphere: Conduct the reaction and workup procedures under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed prior to use for the reaction and purification steps.

    • Antioxidants: During workup or storage, adding a small amount of an antioxidant like sodium dithionite or ascorbic acid can help prevent oxidation.[3]

    • Purification: Column chromatography on silica gel (often deactivated with a small amount of triethylamine in the eluent) can help remove colored impurities. It's advisable to perform chromatography quickly and under an inert atmosphere if possible.

Q4: My TLC and/or LC-MS analysis shows multiple spots/peaks that are close to my desired product. What are these impurities?

The presence of multiple, closely related impurities suggests the formation of specific side products.

  • Incomplete Cyclization Intermediate: As mentioned in Q1, the N-(2,4,5-triaminophenyl)propanamide intermediate will have a different polarity and a mass corresponding to the addition of propanoic acid minus one water molecule.

  • N-acylation: The free 5- or 6-amino groups are nucleophilic and can react with propanoic acid (especially if an activated form like an acid chloride is used) to form an N-acylated side product. This will result in a product with a higher molecular weight.

  • Oxidized Species: Partially oxidized forms of your product may appear as separate, often colored, spots on a TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound? The most prevalent side reactions are the formation of polymeric byproducts due to the bifunctional nature of the 1,2,4,5-tetraaminobenzene starting material and the oxidation of the final product's 5,6-diamino groups.

Q2: How can I definitively identify the common side products? High-Resolution Mass Spectrometry (HRMS) is invaluable for determining the elemental composition of the impurities. Comparing the found m/z values with the theoretical masses of suspected side products (see table below) is a powerful identification method. Additionally, techniques like 2D NMR (COSY, HMBC) can help elucidate the structure of isolated impurities.

Q3: What are the primary challenges in purifying this compound? The main challenges are its susceptibility to oxidation and its polarity. The multiple amino groups make it quite polar, which can lead to streaking on silica gel columns. Using a polar mobile phase, often with a basic additive like triethylamine or ammonia in methanol, is necessary. Furthermore, purification should be performed rapidly and with degassed solvents to minimize the formation of colored oxidation products.

Data Presentation: Potential Side Products

Side Product NameStructureTheoretical Monoisotopic Mass (m/z)Identification Method
Incomplete Cyclization Intermediate N-(2,4,5-triaminophenyl)propanamide194.1167LC-MS, HRMS
Bis-Benzimidazole Dimer 2,2'-Diethyl-1H,1'H-5,5'-bibenzo[d]imidazole-6,6'-diamine348.1753LC-MS, HRMS
N-Acylated Side Product N-(2-Ethyl-6-amino-1H-benzo[d]imidazol-5-yl)propanamide246.1430LC-MS, HRMS
Oxidized Product (Example) 2-Ethyl-1H-benzo[d]imidazole-5,6-dione188.0586LC-MS, UV-Vis

Experimental Protocol: Synthesis of this compound

This protocol is a plausible method based on standard benzimidazole syntheses.[1][4]

Materials:

  • 1,2,4,5-Tetraaminobenzene tetrahydrochloride

  • Propanoic acid

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Degassed solvents for purification

Procedure:

  • Under an inert nitrogen atmosphere, add 1,2,4,5-tetraaminobenzene tetrahydrochloride (1.0 eq) to polyphosphoric acid (10-20 wt eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Stir the mixture at room temperature for 15 minutes.

  • Add propanoic acid (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., DCM:MeOH:NH₃ 8:2:0.1).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of 10 M NaOH solution until the pH is approximately 8-9. A precipitate should form.

  • Extract the aqueous suspension multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane with an increasing percentage of methanol and 0.5% triethylamine) to yield the pure product.

Visualizations

Main_Reaction_Pathway Reactant1 1,2,4,5-Tetraaminobenzene Intermediate N-(2,4,5-triaminophenyl)propanamide Reactant1->Intermediate + Propanoic Acid - H₂O Reactant2 Propanoic Acid Product This compound Intermediate->Product Cyclization - H₂O Side_Reaction_Pathway Product Product (this compound) Dimer Bis-Benzimidazole Dimer (Polymerization) Product->Dimer + Reactant & Product Reactant Propanoic Acid Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Analysis by TLC/LC-MS Start->Check1 Problem1 Multiple Products | (Polymer, Intermediate) Check1->Problem1 Problem2 Product Discoloration Check1->Problem2 Solution1 Adjust Stoichiometry Control Reaction Time Problem1->Solution1 End Pure Product Solution1->End Solution2 Use Inert Atmosphere Degas Solvents Add Antioxidant Problem2->Solution2 Solution2->End

References

Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The information is compiled from established methods for related benzimidazole derivatives and aromatic diamines.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude product is highly colored (dark brown or black). What is the likely cause and how can I remove the color?

A1: Dark coloration in aromatic diamines is typically due to oxidation by atmospheric oxygen. Trace metal impurities from the synthesis can catalyze this process.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield. A typical amount is 1-5% by weight of the crude product.

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps, to prevent further oxidation.

    • Reducing Agents: In some cases, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) during workup or the initial stages of recrystallization can help to reduce oxidized impurities back to the less colored amine form.

Q2: I performed a recrystallization, but the purity of my product did not improve significantly. What should I do?

A2: This issue usually arises from using a suboptimal solvent system or the presence of impurities with similar solubility to your product.

  • Troubleshooting Steps:

    • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.

    • Consider Column Chromatography: If recrystallization fails to remove certain impurities, column chromatography is the recommended next step as it separates compounds based on differences in polarity rather than just solubility[1][2][3].

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the nature and quantity of impurities, as well as the scale of your experiment.

  • Recrystallization: Best for removing small amounts of impurities that have significantly different solubility profiles from your product. It is generally faster and more economical for large-scale purifications.

  • Column Chromatography: More effective for separating complex mixtures or impurities with solubilities similar to the product[1][3]. It is the preferred method for achieving very high purity, especially on a smaller scale. It is also useful for separating isomers or closely related by-products.

Q4: My compound seems to be "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.

  • Troubleshooting Steps:

    • Add More Solvent: The concentration of your product in the hot solution might be too high. Add more of the hot solvent to ensure everything is fully dissolved before cooling.

    • Lower the Boiling Point of the Solvent System: If using a solvent mixture, you can try adjusting the ratio to include more of a lower-boiling-point solvent.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q5: What are the most common impurities I should expect from the synthesis of this compound?

A5: While specific impurities depend on the synthetic route, common contaminants in benzimidazole synthesis include:

  • Unreacted starting materials (e.g., the parent tetra-amine or propionic acid/aldehyde).

  • Partially cyclized intermediates.

  • Polymeric by-products from side reactions.

  • Oxidation products, as discussed in Q1.

Thin-Layer Chromatography (TLC) is an essential tool to monitor the progress of the purification and identify the number of components in your crude material[3][4].

Quantitative Data Summary

The following table summarizes typical parameters for the purification of benzimidazole derivatives based on literature for related compounds. These values should be used as a starting point and may require optimization for this compound.

Purification MethodTypical Purity AchievedTypical Yield RangeKey Parameters / Solvents
Recrystallization >98%60-90%Ethanol[5], Methanol[6], Water[7], Ethyl Acetate/Hexane
Column Chromatography >99%50-85%Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane (e.g., 1:9 to 3:5 v/v)[2][3], Dichloromethane/Methanol[8]
Acid-Base Wash Variable (Used for pre-purification)>90%Acid: Dilute HClBase: NaHCO₃ or NH₄OH solution[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallizing benzimidazole derivatives.

  • Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of your crude product. For a diamine-substituted benzimidazole, polar solvents like ethanol, methanol, or water/ethanol mixtures are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature with stirring.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a small amount (1-5% w/w) of activated charcoal. Re-heat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for achieving high purity, especially on a small to medium scale.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A good starting eluent for benzimidazoles is a mixture of ethyl acetate and hexane[3] or dichloromethane and methanol.

  • Column Packing: Pour the silica slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows and Decision Guides

PurificationChoice Start Crude Product Analysis (TLC, Appearance) ImpurityCheck How many spots on TLC? Start->ImpurityCheck ColorCheck Is the product highly colored? ImpurityCheck->ColorCheck Single major spot with minor impurities Chromatography Perform Column Chromatography ImpurityCheck->Chromatography Multiple spots of similar polarity ScaleCheck What is the scale of the reaction? ColorCheck->ScaleCheck No Charcoal Recrystallize with Activated Charcoal ColorCheck->Charcoal Yes Recrystallization Attempt Recrystallization ScaleCheck->Recrystallization Large Scale (>5g) ScaleCheck->Chromatography Small Scale (<5g) or requires very high purity PureProduct Pure Product Recrystallization->PureProduct Chromatography->PureProduct Charcoal->PureProduct

Caption: Decision tree for selecting a purification technique.

PurificationWorkflow cluster_prep Preparation cluster_purify Purification Step cluster_isolate Isolation & Verification Crude Crude Product Analyze TLC Analysis Crude->Analyze Purify Recrystallization OR Column Chromatography Analyze->Purify Isolate Isolate Solids (Filtration / Evaporation) Purify->Isolate Dry Dry Under Vacuum Isolate->Dry FinalAnalyze Purity Check (TLC, NMR, etc.) Dry->FinalAnalyze Pure Pure Compound FinalAnalyze->Pure

Caption: General experimental workflow for purification.

References

How to avoid the formation of regioisomers in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzimidazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in benzimidazole synthesis and why are they a problem?

A: When synthesizing a benzimidazole from an asymmetrically substituted o-phenylenediamine (e.g., 4-substituted-1,2-diaminobenzene), the cyclization can occur in two different ways. This leads to the formation of two different products, known as regioisomers (e.g., 5- and 6-substituted benzimidazoles). This is a significant issue in pharmaceutical development and material science, as different regioisomers can have vastly different biological, chemical, and physical properties. A mixture of isomers necessitates challenging and often costly separation steps, reducing the overall yield of the desired product.

Caption: Reaction of a substituted o-phenylenediamine leading to two regioisomers.

Q2: My Phillips-Ladenburg condensation of 4-nitro-1,2-phenylenediamine with acetic acid is giving a mixture of the 5-nitro and 6-nitro benzimidazoles. How can I improve the regioselectivity?

A: The classic Phillips-Ladenburg reaction, which involves condensing an o-phenylenediamine with a carboxylic acid in the presence of a strong acid like HCl, often provides poor regioselectivity with electronically asymmetric diamines.[1][2] The electronic nature of the substituent on the phenylenediamine ring is a key factor.

  • Electronic Effects: For a 4-substituted o-phenylenediamine, the initial acylation step can occur at either the amino group at position 1 or position 2. The regiochemical outcome is determined by the relative nucleophilicity of the two amino groups. An electron-withdrawing group (like -NO₂) deactivates the adjacent amino group, making the more distant amino group more nucleophilic and thus more likely to react first. Conversely, an electron-donating group activates the adjacent amino group.

  • Troubleshooting Strategy: To favor a single isomer, consider alternative synthetic strategies that offer greater regiocontrol instead of trying to optimize the Phillips condensation. Modern methods often involve building the ring in a stepwise manner that locks in the desired regiochemistry.

Regioselectivity_Logic Decision Logic for Regioselective Synthesis start Start: Unsymmetrical o-phenylenediamine method_choice Choose Synthesis Method start->method_choice phillips Classical Method (e.g., Phillips-Ladenburg) method_choice->phillips Low Regiocontrol modern Regiocontrolled Method (e.g., Stepwise Cyclization) method_choice->modern High Regiocontrol outcome_phillips Result: Mixture of Regioisomers (Requires Separation) phillips->outcome_phillips outcome_modern Result: Single Desired Regioisomer (High Purity) modern->outcome_modern

References

Stability issues of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine and its solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability issues and handling of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The information is targeted towards researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, based on the chemical structure, the primary stability concerns are related to the aromatic diamine functionality. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This degradation can lead to discoloration (darkening) of the compound and the formation of impurities, potentially impacting experimental results.[1][2]

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[3][4] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] The container should be tightly sealed to protect it from moisture.[4] For long-term storage, refrigeration (-20°C or -80°C) is advisable, as studies on other benzimidazole derivatives have shown enhanced stability at lower temperatures.[5]

Q3: Are there any known incompatible materials or reagents?

A3: Strong oxidizing agents should be avoided as they can accelerate the degradation of the aromatic amine groups.[3] Additionally, the compound is soluble in aqueous solutions of acids and strong alkalis, which implies that the pH of solutions could affect its stability.[6] It is advisable to use this compound in buffered solutions and to assess its stability at the working pH of your experiment.

Q4: Can I expect this compound to be stable in solution?

A4: The stability of this compound in solution will depend on the solvent, pH, temperature, and exposure to light. For other benzimidazole drugs, it has been found that preparing fresh solutions is often recommended, and storage conditions for solutions vary.[5] It is best practice to prepare solutions fresh before use. If storage is necessary, it should be for a short term at low temperatures (2-8°C or -20°C) and protected from light. A preliminary stability study in your specific experimental solvent is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has darkened in color upon storage. Oxidation of the aromatic diamine groups due to exposure to air and/or light.Discard the discolored compound as it may contain impurities. For future storage, ensure the compound is in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool environment.[1][3][4]
Inconsistent experimental results over time. Degradation of the compound in solid form or in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test under your storage conditions. Consider running a quality control check (e.g., by HPLC or LC-MS) on your compound if you suspect degradation.
Poor solubility in a specific solvent. The compound may have limited solubility in certain solvents. Benzimidazoles are generally soluble in alcohol and aqueous acids.[6]Try dissolving the compound in a small amount of a polar organic solvent like DMSO or ethanol before diluting with your aqueous buffer. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Precipitation observed in a stored solution. The compound may have limited stability or solubility in the chosen solvent system over time.Prepare fresh solutions before use. If a stock solution must be stored, consider filtering it before use to remove any precipitate. Evaluate the stability of the compound in your chosen solvent at the intended storage temperature.

Data Presentation

Table 1: Illustrative Long-Term Stability of this compound (Solid State)

Storage ConditionTime (Months)Purity (%)Appearance
-20°C, Dark, Inert Atmosphere 099.5Off-white powder
399.4Off-white powder
699.2Off-white powder
4°C, Dark, Inert Atmosphere 099.5Off-white powder
399.0Light tan powder
698.5Tan powder
Room Temp (20-25°C), Dark, Air 099.5Off-white powder
397.2Brownish powder
695.0Dark brown powder
Room Temp (20-25°C), Light, Air 099.5Off-white powder
394.1Dark brown solid
689.8Black solid

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general representation for the synthesis of 2-substituted benzimidazoles and should be adapted and optimized for the specific target molecule.

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,4,5-tetraaminobenzene dihydrochloride (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.[7]

  • Addition of Reagent: Add propionaldehyde (1.1 equivalents) and an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) (0.5 equivalents) to the solution.[7][8]

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Stability Assessment of this compound in Solution

  • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO, ethanol, or an aqueous buffer).

  • Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to different conditions:

    • Temperature: -20°C, 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C).

    • Light: Protect one set of vials from light (wrapped in aluminum foil) and expose another set to ambient laboratory light or a controlled light source.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each condition.

  • Analysis: Analyze the purity and concentration of the compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Evaluation: Compare the results at each time point to the initial (time 0) sample to determine the percentage of degradation.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 1,2,4,5-Tetraaminobenzene Condensation Condensation & Cyclization Reactant1->Condensation Reactant2 Propionaldehyde Reactant2->Condensation Product This compound Condensation->Product Oxidizing Agent (e.g., Na2S2O5)

Caption: General synthesis workflow for this compound.

Degradation_Pathway cluster_compound Parent Compound cluster_stress Stress Factors cluster_degradation Degradation Products Parent This compound Degradation Oxidized Impurities (e.g., quinone-imine derivatives) Parent->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation

Caption: Potential oxidative degradation pathway of the target compound.

References

Optimizing reaction conditions for the condensation of 2-ethyl-1,2-diaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the condensation of 2-ethyl-1,2-diaminobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common products formed from the condensation of 2-ethyl-1,2-diaminobenzene?

A1: The condensation of 2-ethyl-1,2-diaminobenzene typically yields benzimidazoles or quinoxalines, depending on the co-reactant. Reaction with carboxylic acids or aldehydes leads to the formation of 2-substituted-4-ethyl-1H-benzimidazoles.[1][2][3][4][5][6][7] Condensation with α-dicarbonyl compounds results in the formation of quinoxaline derivatives.[8][9][10][11][12]

Q2: What is the general mechanism for the formation of benzimidazoles from 2-ethyl-1,2-diaminobenzene?

A2: The reaction proceeds through a condensation mechanism. Initially, one of the amino groups of 2-ethyl-1,2-diaminobenzene attacks the carbonyl carbon of the carboxylic acid or aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable benzimidazole ring.

Q3: How does the ethyl group on the diamine affect the reaction?

A3: The ethyl group at the 2-position can introduce steric hindrance, which might slightly decrease the reaction rate compared to unsubstituted o-phenylenediamine. However, its electron-donating nature can also enhance the nucleophilicity of the amino groups, potentially favoring the initial condensation step. Careful optimization of reaction conditions is key to achieving high yields.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include the formation of diamides if the reaction conditions are not optimized for cyclization, especially when using acid chlorides.[13] Incomplete cyclization can also lead to the formation of N-acylated intermediates. Over-oxidation of the starting material or product can occur under harsh oxidative conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Inappropriate reaction temperature. 2. Catalyst is inactive or unsuitable. 3. Insufficient reaction time. 4. Poor quality of starting materials.1. Optimize the temperature. For many benzimidazole syntheses, heating is required.[1][2] 2. Experiment with different catalysts. Acid catalysts like HCl or acetic acid are common.[14] For certain reactions, metal catalysts or iodine can be effective.[15] 3. Monitor the reaction progress using TLC to determine the optimal reaction time. 4. Ensure the purity of 2-ethyl-1,2-diaminobenzene and the co-reactant. Impurities can inhibit the reaction.
Formation of Multiple Products 1. Side reactions due to harsh conditions. 2. The co-reactant has multiple reactive sites.1. Use milder reaction conditions, such as lower temperatures or a less aggressive catalyst.[16] 2. If possible, use a co-reactant with protected functional groups to ensure regioselectivity.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or difficult to crystallize.1. Adjust the stoichiometry of the reactants. A slight excess of the more volatile reactant can sometimes be used and easily removed. 2. Perform an aqueous workup to remove water-soluble impurities. A common procedure involves neutralizing the reaction mixture and extracting the product with an organic solvent.[17] 3. Utilize column chromatography for purification. A range of solvent systems can be employed, often starting with a non-polar eluent and gradually increasing the polarity.[18]
Product Discoloration 1. Oxidation of the diamine starting material or the product.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted-1H-benzimidazoles via Condensation with Aldehydes

This protocol outlines a general procedure for the condensation of 2-ethyl-1,2-diaminobenzene with an aromatic aldehyde.

Materials:

  • 2-Ethyl-1,2-diaminobenzene

  • Substituted aromatic aldehyde

  • Catalyst (e.g., ammonium chloride)[14]

  • Solvent (e.g., chloroform or ethanol)[14]

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a stirred solution of 2-ethyl-1,2-diaminobenzene (1 mmol) in the chosen solvent (5 ml), add the substituted aromatic aldehyde (1 mmol) and the catalyst (e.g., NH4Cl, 4 mmol).[14]

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Neutralize any residual acid by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted-1H-benzimidazole.[18]

Protocol 2: Synthesis of 4-Ethyl-2-substituted-1H-benzimidazoles via Condensation with Carboxylic Acids

This protocol provides a general method for the condensation of 2-ethyl-1,2-diaminobenzene with a carboxylic acid.

Materials:

  • 2-Ethyl-1,2-diaminobenzene

  • Carboxylic acid

  • Acid catalyst (e.g., polyphosphoric acid or 4N HCl)[13][19]

  • Sodium hydroxide or ammonium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, mix 2-ethyl-1,2-diaminobenzene (1 mmol) and the carboxylic acid (1 mmol).

  • Add the acid catalyst. If using polyphosphoric acid, heat the mixture at a high temperature (e.g., 150-200°C). If using aqueous HCl, reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add a base (e.g., 10% NaOH or concentrated NH4OH) to neutralize the acid until the solution is alkaline.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract it with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway A 2-Ethyl-1,2-diaminobenzene C Intermediate Adduct A->C + B Carboxylic Acid / Aldehyde B->C D 2,4-Disubstituted-1H-benzimidazole C->D - H2O E Water

Caption: General reaction pathway for benzimidazole synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield? Start->Problem Check_Temp Optimize Temperature Problem->Check_Temp Yes Success High Yield Problem->Success No Check_Cat Change Catalyst Check_Temp->Check_Cat Check_Time Increase Reaction Time Check_Cat->Check_Time Check_Time->Problem

Caption: A simplified troubleshooting workflow for low product yield.

References

Troubleshooting guide for the spectroscopic analysis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for the spectroscopic analysis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to look for in spectroscopic analysis?

A1: The key features are the benzimidazole core, the ethyl group at the 2-position, and the two amine groups (-NH₂) at the 5 and 6 positions. Your analysis should confirm the presence of the aromatic system, the aliphatic ethyl chain, and the primary amine and secondary amine (imidazole N-H) protons.

Q2: Which solvent is recommended for NMR analysis of this compound?

A2: DMSO-d₆ is highly recommended. It is an aprotic solvent that will allow for the observation of exchangeable protons from the imidazole N-H and the diamine -NH₂ groups. Protic solvents like D₂O or Methanol-d₄ would cause these signals to exchange and disappear from the ¹H NMR spectrum.

Q3: How can I confirm the successful synthesis of the benzimidazole ring?

A3: The formation of the benzimidazole ring can be confirmed by several spectroscopic features. In ¹³C NMR, the C2 carbon (between the two nitrogen atoms) typically appears around 150-155 ppm. In FTIR, the C=N stretching vibration is expected in the 1620-1590 cm⁻¹ region. Mass spectrometry should show a molecular ion peak corresponding to the compound's molecular weight (C₉H₁₂N₄, Approx. 176.22 g/mol ).

Q4: Is tautomerism a concern for this molecule, and how would it affect the spectra?

A4: Yes, N-H benzimidazoles can exhibit prototropic tautomerism, where the proton on the imidazole nitrogen can move between the two nitrogen atoms.[1] In solution, this can lead to a dynamic equilibrium, which may cause broadening of the signals for the symmetric carbons and protons of the benzene ring portion (C4/C7 and C5/C6) in NMR spectra.[1]

Spectroscopic Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why are the aromatic proton signals in my ¹H NMR spectrum broad and poorly resolved? A: This is a common issue with benzimidazole derivatives and can be attributed to several factors:

  • Tautomerism: As mentioned in the FAQ, rapid proton exchange between the imidazole nitrogens can broaden the signals of the attached benzene ring.[1]

  • Aggregation: The molecule has multiple sites for hydrogen bonding, which can lead to intermolecular aggregation at higher concentrations, causing signal broadening.

  • Solution: Try acquiring the spectrum at a different temperature to see if the exchange rate changes. Diluting the sample can help mitigate aggregation.

Q: I cannot see the N-H or -NH₂ proton signals in my spectrum. Where are they? A: These protons are "exchangeable" and their visibility is highly dependent on the solvent used.

  • Cause: If you are using a protic solvent (e.g., MeOD-d₄, D₂O), the N-H and -NH₂ protons will rapidly exchange with the deuterium in the solvent, causing their signals to become very broad or disappear entirely.

  • Solution: Ensure you are using a dry, aprotic solvent like DMSO-d₆. The signals for -NH₂ groups in this environment typically appear as a broad singlet, while the imidazole N-H is also often a broad singlet at a higher chemical shift.

Mass Spectrometry (MS)

Q: I am using Electrospray Ionization (ESI), but I am not observing the expected molecular ion peak ([M+H]⁺). Why? A: This could be due to in-source fragmentation or issues with ionization.

  • Cause: The compound might be unstable under the ESI conditions, or the instrument parameters (e.g., cone voltage) might be too high, causing the molecule to fragment before it is detected. The diamine groups can be susceptible to oxidation.

  • Solution:

    • Use freshly prepared solutions.

    • Reduce the cone or fragmentor voltage to minimize in-source fragmentation.

    • Ensure the mobile phase is appropriate. Adding a small amount of formic acid can help promote protonation for positive ion mode.

Q: My fragmentation pattern is very complex. What are the expected primary fragmentation pathways? A: For a molecule like this compound, common fragmentation would likely involve:

  • Loss of the ethyl group: A cleavage alpha to the imidazole ring can result in the loss of a C₂H₅ radical.

  • Ring Cleavage: The benzimidazole ring itself can undergo fragmentation.

  • General Approach: In tandem MS (MS/MS), all major fragmentations often involve cleavages around the core heterocyclic ring system.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: The N-H stretching region (3500-3200 cm⁻¹) of my spectrum shows a very broad, undefined band. Is this normal? A: Yes, this is expected.

  • Cause: The imidazole N-H and the two primary amine -NH₂ groups are all capable of strong intermolecular and intramolecular hydrogen bonding. This extensive hydrogen bonding causes the individual N-H stretching vibrations to merge into a single, very broad absorption band. The absence of sharp bands in this region is often indicative of complex formation or hydrogen bonding.[3]

  • Solution: This is a characteristic feature of the compound. You can perform a concentration-dependent study; as you dilute the sample in a non-polar solvent, you may see the broad band resolve into sharper, more defined peaks corresponding to free N-H stretches.

Q: I see an unexpected peak around 1700-1650 cm⁻¹. Is this an impurity? A: It could be, or it could indicate sample degradation.

  • Cause: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of quinone-like structures containing C=O or C=N bonds that absorb in this region.

  • Solution: Ensure your sample is pure and has been handled under inert conditions if possible. Recrystallize or purify the sample and re-acquire the spectrum. Compare with a freshly prepared batch if available.

Predicted Spectroscopic Data

Disclaimer: The following data are predicted based on the chemical structure and typical values for benzimidazole derivatives. Actual experimental values may vary.

Parameter Predicted Value
¹H NMR (in DMSO-d₆) δ (ppm): 12.0-12.5 (s, 1H, imidazole N-H), 6.8-7.2 (s, 2H, Ar-H), 4.5-5.5 (br s, 4H, two -NH₂), 2.8-3.0 (q, 2H, -CH₂-), 1.2-1.4 (t, 3H, -CH₃)
¹³C NMR (in DMSO-d₆) δ (ppm): 153-156 (C2), 135-140 (C5/C6), 130-135 (C3a/C7a), 100-105 (C4/C7), 20-23 (-CH₂-), 12-15 (-CH₃)
FTIR (ATR) Wavenumber (cm⁻¹): 3450-3200 (br, N-H stretch), 3050-3000 (w, Ar C-H stretch), 2980-2850 (m, Aliphatic C-H stretch), 1620-1590 (s, C=N stretch), 1500-1450 (s, C=C stretch)
Mass Spec (ESI+) m/z: 177.11 ([M+H]⁺), 148.08 ([M-C₂H₅]⁺)

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (DMSO-d₆ recommended).

  • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the spectrometer.

General Protocol for ESI-MS Analysis
  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Workflow and Troubleshooting Diagrams

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Prep Pure Compound Dissolve Dissolve in Appropriate Solvent Prep->Dissolve NMR NMR Dissolve->NMR MS Mass Spec Dissolve->MS FTIR FTIR Dissolve->FTIR UV UV-Vis Dissolve->UV Data Raw Spectral Data NMR->Data MS->Data FTIR->Data UV->Data Process Process & Analyze Data->Process Structure Confirm Structure Process->Structure Final Experiment Complete Structure->Final Structure Verified Troubleshoot Troubleshoot? Structure->Troubleshoot Inconsistent Data

Caption: General workflow for spectroscopic analysis and validation.

G start Poorly Resolved ¹H NMR Aromatic Signals check_conc Is sample concentration high? start->check_conc check_solvent Is solvent aprotic (e.g., DMSO-d6)? check_conc->check_solvent No action_dilute Dilute sample and re-acquire check_conc->action_dilute Yes check_temp Run variable temperature NMR check_solvent->check_temp Yes action_solvent Re-prepare in dry DMSO-d6 check_solvent->action_solvent No reason_taut Result: Tautomerism or dynamic exchange. check_temp->reason_taut reason_agg Result: Aggregation was likely the cause. action_dilute->reason_agg reason_exch Result: Proton exchange was likely the cause. action_solvent->reason_exch

References

Technical Support Center: Synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Q1: What are the common causes of low yield in the final product?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The condensation reaction between the diamine precursor and propionic acid (or its derivative) may not have gone to completion. Reaction times may need to be extended, or the temperature may need to be optimized.

  • Side Reactions: The formation of unwanted byproducts can reduce the yield of the desired product. This can be influenced by the reaction temperature and the choice of catalyst.

  • Degradation of Reactants or Product: The starting materials or the final product might be sensitive to air, light, or temperature, leading to degradation.

  • Loss during Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and chromatography steps.

Q2: How can the purity of this compound be improved?

A2: Improving purity often involves optimizing the purification process:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove impurities.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful technique. The choice of stationary phase (e.g., silica gel) and mobile phase is critical for good separation.[1][2]

  • Washing: Thorough washing of the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.

Q3: The reaction is not proceeding to completion, as indicated by TLC analysis. What steps can be taken?

A3: If the reaction is stalled, consider the following adjustments:

  • Increase Reaction Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions.

  • Add a Catalyst: If not already in use, a suitable acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the cyclization.

  • Extend Reaction Time: Some reactions simply require more time to reach completion. Monitor the reaction by TLC over a longer period.

  • Check Reagent Quality: Ensure that the starting materials are pure and dry, as impurities or moisture can inhibit the reaction.

Q4: Unexpected side products are being formed. How can this be minimized?

A4: The formation of side products can often be suppressed by:

  • Optimizing Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of undesired byproducts.

  • Controlling Stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of one reactant may lead to side reactions.

  • Inert Atmosphere: For air-sensitive compounds, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A prevalent method involves the condensation of a 1,2,4,5-tetraaminobenzene precursor with propionic acid or a derivative, such as propionyl chloride or propionic anhydride. The reaction is typically heated, often in the presence of an acid catalyst.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should be strictly followed:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Be cautious with corrosive reagents like strong acids.

  • Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Q3: How can the progress of the reaction be monitored?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.

Q4: What analytical techniques are used to confirm the structure and purity of the final product?

A4: The structure and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[2]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Data Presentation

Table 1: Representative Reaction Conditions for Benzimidazole Synthesis

ParameterCondition 1Condition 2
Diamine Precursor 1,2,4,5-Tetraaminobenzene4,5-Dinitro-1,2-phenylenediamine
Ethylating Agent Propionic AcidPropionyl Chloride
Solvent EthanolDichloromethane (DCM)
Catalyst p-Toluenesulfonic acidTriethylamine (for propionyl chloride)
Temperature RefluxRoom Temperature
Reaction Time 6-12 hours4-8 hours
Typical Yield 70-85%75-90%

Experimental Protocols

Protocol 1: Synthesis via Condensation with Propionic Acid

  • To a round-bottom flask, add the 1,2,4,5-tetraaminobenzene precursor (1 equivalent).

  • Add ethanol as the solvent.

  • Add propionic acid (1.1 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Acylation and Reduction

  • Dissolve 4,5-dinitro-1,2-phenylenediamine (1 equivalent) in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) and a base like triethylamine (2 equivalents).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion of the acylation, proceed to the reduction step.

  • A common method for nitro group reduction is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

  • After reduction, the benzimidazole ring closure may occur spontaneously or require heating.

  • Work-up the reaction mixture by filtering the catalyst and concentrating the solvent.

  • Purify the final product as described in Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 1,2,4,5-Tetraaminobenzene Precursor + Propionic Acid reaction Reaction: Condensation with heating (Optional: Acid Catalyst) start->reaction workup Work-up: Neutralization & Extraction reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification analysis Analysis: NMR, MS, HPLC purification->analysis final_product Final Product: This compound analysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_workup Review Work-up & Purification low_yield->check_workup optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions impurity->optimize_purification optimize_conditions Optimize Conditions: - Increase Temperature - Extend Time - Add Catalyst check_reaction->optimize_conditions check_side_reactions Investigate Side Reactions: - Lower Temperature - Adjust Stoichiometry optimize_purification->check_side_reactions

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Functionalization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

The primary reactive sites for functionalization are the two amino groups at the 5 and 6 positions of the benzimidazole ring. The secondary amine (N-H) of the imidazole ring can also undergo substitution under certain conditions. The ethyl group at the C2 position is generally not reactive under standard functionalization conditions.

Q2: How can I achieve selective mono-functionalization of one of the amino groups?

Achieving selective mono-functionalization can be challenging due to the similar reactivity of the two amino groups. Key strategies include:

  • Using a bulky acylating or alkylating agent: Steric hindrance may favor mono-substitution.

  • Controlling stoichiometry: Using a slight excess of a limiting amount of the reagent (e.g., 0.9 equivalents) can increase the yield of the mono-functionalized product, although separation from unreacted starting material and di-substituted product will be necessary.

  • Employing protecting group strategies: Temporarily protecting one amino group allows for the selective functionalization of the other.[1]

Q3: What are suitable protecting groups for the amino groups on the benzimidazole core?

Common amine protecting groups can be employed. The choice depends on the desired reaction conditions for the subsequent functionalization steps.

  • Carbamates (e.g., Boc, Cbz): These are widely used and can be removed under acidic or hydrogenolysis conditions, respectively.[2] Carbamates are generally stable to a wide variety of reaction conditions.[2]

  • Acyl groups (e.g., Acetyl): While they can serve as protecting groups, their removal often requires harsh basic or acidic conditions which might affect other parts of the molecule.

Q4: What are the common challenges in the purification of functionalized products?

Purification can be complicated by the presence of a mixture of mono- and di-substituted products, as well as unreacted starting material.

  • Column chromatography: This is the most common method for separation. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with increasing polarity) is often effective.[3]

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities, recrystallization can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative HPLC can be employed.

Troubleshooting Guides

Acylation Reactions (e.g., using acyl chlorides or anhydrides)
Problem Possible Cause Troubleshooting Solution
Low yield of desired product Incomplete reaction.- Increase reaction time and/or temperature. - Use a more activated acylating agent. - Add a catalyst, such as DMAP (4-dimethylaminopyridine).
Side reactions.- Run the reaction at a lower temperature to minimize side product formation. - Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).[3]
Formation of di-acylated product High reactivity of the second amino group after the first acylation.- Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents for mono-acylation). - Slowly add the acylating agent to the reaction mixture at a low temperature to control the reaction.
No reaction Deactivation of the amino groups.- Ensure the starting material is fully dissolved. - Use a more polar aprotic solvent like DMF or DMSO.[4]
Poor quality of acylating agent.- Use freshly opened or purified acylating agent.
Difficulty in product isolation Product is highly soluble in the aqueous phase during workup.- Extract the aqueous phase multiple times with an organic solvent. - Saturate the aqueous phase with NaCl to decrease the polarity and improve extraction efficiency.
Product precipitates as an oil.- Try triturating the oil with a non-polar solvent (e.g., hexane, ether) to induce crystallization.
Diazotization and Azo Coupling Reactions
Problem Possible Cause Troubleshooting Solution
Decomposition of the diazonium salt Temperature is too high.- Maintain the reaction temperature strictly between 0-5 °C during diazotization.
Diazonium salt is unstable.- Use the freshly prepared diazonium salt immediately in the subsequent coupling reaction.
Low yield of the azo-coupled product Incorrect pH for coupling.- The coupling reaction is pH-dependent. Adjust the pH of the coupling partner solution to the optimal range (typically weakly acidic to weakly basic).
Low reactivity of the coupling partner.- Use a more electron-rich coupling partner.
Formation of tar-like byproducts Side reactions of the diazonium salt.- Ensure efficient stirring to prevent localized high concentrations of reagents. - Control the rate of addition of the diazonium salt solution.

Experimental Protocols

Protocol 1: Mono-acylation of this compound

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM, or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents).[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Protecting Group Strategy for Selective Functionalization

  • Protection: React this compound with one equivalent of a protecting group reagent (e.g., Boc-anhydride) under standard conditions to obtain a mixture of mono-protected, di-protected, and unprotected diamine.

  • Separation: Separate the mono-protected isomer from the mixture using column chromatography.

  • Functionalization: Perform the desired functionalization reaction on the unprotected amino group of the mono-protected substrate.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for Boc group) to yield the selectively functionalized product.[2]

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_products Products start This compound acylation Acylation start->acylation alkylation Alkylation start->alkylation diazotization Diazotization start->diazotization mono_acylated Mono-acylated Product acylation->mono_acylated di_acylated Di-acylated Product acylation->di_acylated mono_alkylated Mono-alkylated Product alkylation->mono_alkylated di_alkylated Di-alkylated Product alkylation->di_alkylated azo_product Azo-coupled Product diazotization->azo_product

Caption: General functionalization pathways for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions poor_reagents Poor Reagent Quality low_yield->poor_reagents optimize_cond Optimize Conditions (Time, Temp, Catalyst) incomplete_rxn->optimize_cond control_temp Lower Temperature side_reactions->control_temp fresh_reagents Use Fresh Reagents poor_reagents->fresh_reagents

Caption: Troubleshooting logic for addressing low reaction yields.

protecting_group_strategy start Diamino Benzimidazole protect Mono-protection start->protect separate Purification of Mono-protected Isomer protect->separate functionalize Functionalization of Free Amino Group separate->functionalize deprotect Deprotection functionalize->deprotect final_product Selectively Functionalized Product deprotect->final_product

Caption: Workflow for selective functionalization using a protecting group strategy.

References

Degradation pathways of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in acidic conditions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, benzimidazole cores are generally susceptible to acid-catalyzed hydrolysis.[1][2] The primary sites for degradation under acidic conditions are likely the imidazole ring and the diamine substituents on the benzene ring. Potential degradation pathways could involve the opening of the imidazole ring or oxidation of the diamine groups. It is crucial to perform forced degradation studies to identify the specific degradation products for this compound.[3][4][5][6]

Q2: What analytical techniques are most suitable for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation of the parent compound and the formation of degradation products.[7][8] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information, which is critical for structure elucidation.[7][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile degradation products.[7]

Q3: How can I design a forced degradation study for this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[3][4][5][6] A typical study for acidic degradation would involve dissolving the compound in a range of acidic solutions (e.g., 0.1 M HCl, 0.01 M HCl) and incubating the solutions at different temperatures (e.g., 40°C, 60°C, 80°C) for various durations. Samples should be taken at regular intervals and analyzed by a stability-indicating HPLC method.

Q4: What are some common issues encountered during the analysis of benzimidazole degradation products?

Common issues include poor chromatographic resolution between the parent compound and its degradation products, the formation of multiple minor degradation products that are difficult to identify, and the instability of the degradation products themselves. Method development for the HPLC assay is critical to ensure it is "stability-indicating," meaning it can separate the parent drug from all significant degradation products.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions. The stress conditions are not harsh enough.Increase the acid concentration, temperature, or duration of the study. It is important not to over-stress the sample, which could lead to secondary degradation products not relevant to normal storage conditions.[4]
Rapid and complete degradation of the parent compound. The stress conditions are too aggressive.Decrease the acid concentration, temperature, or study duration to achieve a target degradation of 10-30%. This allows for a clearer observation of the degradation pathway.[3]
Poor peak shape or resolution in the chromatogram. Inappropriate HPLC column or mobile phase. Co-elution of the parent compound and degradation products.Optimize the HPLC method. This may involve trying different columns (e.g., C18, C8), adjusting the mobile phase composition (e.g., acetonitrile/water ratio, pH), or using a gradient elution.
Inconsistent results between replicate experiments. Inaccurate sample preparation. Instability of the compound or degradation products in the analytical solvent. Fluctuation in experimental conditions (e.g., temperature).Ensure precise and consistent sample preparation. Analyze samples immediately after preparation or store them under conditions that minimize further degradation (e.g., refrigeration). Tightly control all experimental parameters.
Difficulty in identifying degradation products by LC-MS. Low abundance of the degradation product. Complex fragmentation pattern.Concentrate the sample before LC-MS analysis. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements for elemental composition determination. Consider derivatization to improve ionization or fragmentation.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of this compound to illustrate how quantitative data can be structured.

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl, 60°C0100.00.00.0
285.28.11.5
472.515.33.8
855.128.97.2
2420.755.415.1
0.01 M HCl, 60°C0100.00.00.0
298.10.8<0.1
496.51.90.2
892.84.30.5
2480.412.71.8

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Stress Sample Preparation:

    • For each stress condition (e.g., 0.1 M HCl, 0.01 M HCl), transfer 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add the respective acidic solution to the flask and make up the volume. This results in a final concentration of 100 µg/mL.

  • Incubation: Place the flasks in a temperature-controlled water bath set at the desired temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquot with an appropriate volume of a basic solution (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Visualizations

Degradation_Pathway A This compound B Imidazole Ring Opening (Hydrolysis) A->B H+, H2O C Oxidation of Diamine Groups A->C Oxidative Stress D Degradation Product 1 (e.g., Diaminobenzene derivative) B->D E Degradation Product 2 (e.g., Quinone-imine derivative) C->E

Caption: Hypothetical degradation pathways of this compound under acidic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound C Mix Stock and Acid to Final Concentration A->C B Prepare Acidic Solutions (e.g., 0.1 M HCl) B->C D Incubate at Controlled Temperature (e.g., 60°C) C->D E Collect Samples at Time Intervals D->E F Neutralize to Quench Reaction E->F G Dilute Sample for HPLC F->G H HPLC Analysis G->H I LC-MS for Identification H->I J Data Analysis H->J

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Tree Start Problem Encountered Q1 No or Minimal Degradation? Start->Q1 A1_Yes Increase Stress: - Higher Acid Conc. - Higher Temp. Q1->A1_Yes Yes Q2 Too Much Degradation? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Decrease Stress: - Lower Acid Conc. - Lower Temp. Q2->A2_Yes Yes Q3 Poor Chromatography? Q2->Q3 No A2_Yes->End A3_Yes Optimize HPLC Method: - Change Column - Adjust Mobile Phase Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting common issues in degradation studies.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine and Other Aromatic Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the reactivity of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine with other common aromatic diamines has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the factors influencing the nucleophilicity of these compounds, supported by available experimental data and established analytical protocols.

The reactivity of aromatic diamines is a critical parameter in various synthetic applications, particularly in the formation of polymers and in the development of pharmaceutical compounds. The nucleophilicity of the amino groups dictates the rate and efficiency of reactions with electrophiles. This guide focuses on comparing this compound with benchmark aromatic diamines such as o-phenylenediamine and its substituted derivatives.

Understanding Diamine Reactivity: The Role of pKa

The reactivity of an aromatic amine is intrinsically linked to its basicity, which is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value generally corresponds to a more basic amine and, consequently, a more potent nucleophile. The electron density on the nitrogen atoms is the primary determinant of basicity. Electron-donating groups (EDGs) attached to the aromatic ring increase electron density, thereby increasing basicity and reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity and reduced reactivity.

In the case of this compound, the fused imidazole ring, the ethyl group at the 2-position, and the two amino groups at the 5- and 6-positions all influence the molecule's overall electronic properties and, therefore, its reactivity. The imidazole ring itself possesses both electron-donating and electron-withdrawing characteristics, and its net effect on the diamino-substituted benzene ring is complex.

Comparative Data on Diamine Reactivity

DiamineStructurepKa1 (Conjugate Acid)pKa2 (Conjugate Acid)Data Source
This compound Structure of this compound to be inserted~5.8 (Predicted)-Prediction
o-PhenylenediamineStructure of o-Phenylenediamine to be inserted4.57[1]0.80[1]Experimental[1]
4,5-Diamino-o-xyleneStructure of 4,5-Diamino-o-xylene to be inserted4.45 (Predicted)[2]-Prediction[2]
3,4-DiaminobenzonitrileStructure of 3,4-Diaminobenzonitrile to be inserted---

Note: The pKa values for the diamino groups on the benzene ring are the primary focus. The pKa of the imidazole nitrogen in the target compound will also influence its reactivity profile.

Experimental Protocols for Reactivity Assessment

To empirically determine and compare the reactivity of these diamines, two primary experimental approaches can be employed: kinetic studies of acylation reactions and Nuclear Magnetic Resonance (NMR) spectroscopy.

Kinetic Analysis of Acylation Reactions

A well-established method for quantifying the nucleophilicity of amines is to measure the kinetics of their reaction with a suitable electrophile, such as an acid anhydride. The reaction of an aromatic diamine with an anhydride, like phthalic anhydride, can be monitored to determine the second-order rate constant (k₂), which serves as a direct measure of reactivity.

Experimental Protocol: Determination of Second-Order Rate Constants for the Reaction of Aromatic Diamines with Phthalic Anhydride

  • Materials: The aromatic diamine of interest, phthalic anhydride, and a suitable aprotic solvent (e.g., dimethylacetamide - DMA).

  • Procedure:

    • Prepare equimolar solutions of the aromatic diamine and phthalic anhydride in the chosen solvent.

    • Initiate the reaction by mixing the two solutions at a constant temperature.

    • Monitor the progress of the reaction over time. This can be achieved spectrophotometrically by observing the change in absorbance at a specific wavelength corresponding to the product or a reactant.

    • The second-order rate constant (k₂) is then calculated from the kinetic data.[3]

  • Comparison: By performing this experiment under identical conditions for this compound and other reference diamines, a direct comparison of their k₂ values will provide a quantitative ranking of their reactivity.

Reactivity Evaluation by ¹H NMR Spectroscopy

An alternative and powerful technique for assessing the reactivity of aromatic amines involves the use of ¹H NMR spectroscopy. A direct correlation has been demonstrated between the chemical shift (δ) of the amino group protons (-NH₂) and the pKa of the amine.[4] Generally, a more upfield chemical shift of the -NH₂ protons indicates a higher electron density on the nitrogen atom and thus a higher basicity and reactivity.

Experimental Protocol: Correlation of ¹H NMR Chemical Shift with pKa and Reactivity

  • Sample Preparation: Dissolve the aromatic diamine in a suitable deuterated aprotic solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Record the ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the chemical shift (δ) of the -NH₂ protons.

    • Utilize established correlation equations, such as pKa = a - b * δ(NH₂), where 'a' and 'b' are empirically determined constants for a given solvent and class of compounds, to estimate the pKa.[4]

  • Comparison: By comparing the chemical shifts of the -NH₂ protons for different diamines, a qualitative and semi-quantitative assessment of their relative reactivity can be made.[4]

Visualization of Experimental Workflow and Reactivity Relationships

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Reactivity Comparison cluster_kinetic Kinetic Study (Acylation) cluster_nmr NMR Analysis prep_k Prepare Equimolar Solutions (Diamine & Anhydride) react_k Mix & Initiate Reaction (Constant Temperature) prep_k->react_k monitor_k Monitor Reaction Progress (Spectrophotometry) react_k->monitor_k calc_k Calculate Second-Order Rate Constant (k₂) monitor_k->calc_k compare Compare Reactivity (k₂ values & pKa estimates) calc_k->compare prep_n Dissolve Diamine in Deuterated Solvent acq_n Record ¹H NMR Spectrum prep_n->acq_n analyze_n Measure -NH₂ Chemical Shift (δ) acq_n->analyze_n correlate_n Correlate δ with pKa & Reactivity analyze_n->correlate_n correlate_n->compare

Caption: Workflow for comparing diamine reactivity.

Reactivity_Factors Factors Influencing Aromatic Diamine Reactivity reactivity Reactivity (Nucleophilicity) basicity Basicity (pKa) reactivity->basicity directly proportional to electron_density Electron Density on Amino Nitrogens basicity->electron_density depends on substituents Substituent Effects electron_density->substituents influenced by edg Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂) substituents->edg increase ewg Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C=O) substituents->ewg decrease edg->electron_density ewg->electron_density

References

A Comparative Guide to the Spectroscopic Validation of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and spectroscopic validation of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a potentially valuable scaffold in medicinal chemistry. Due to the absence of direct literature on this specific diamine derivative, this guide presents a robust, proposed synthetic pathway and outlines the expected spectroscopic characteristics. For comparative purposes, the well-characterized analogue, 2-Ethyl-1H-benzo[d]imidazole, is used as a reference standard. This document details the necessary experimental protocols and presents a clear comparison of the expected analytical data, enabling researchers to confidently validate the successful synthesis of the target compound.

Proposed Experimental Protocols

A common and effective method for introducing amino groups onto the benzimidazole ring is through the nitration of the benzene moiety, followed by the reduction of the resulting nitro groups.

Synthesis of Reference Compound: 2-Ethyl-1H-benzo[d]imidazole

This synthesis is based on the Phillips condensation reaction, a widely used method for preparing 2-substituted benzimidazoles.

Materials:

  • o-Phenylenediamine

  • Propionic acid

  • 4 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • A mixture of o-phenylenediamine (0.1 mol) and propionic acid (0.12 mol) is prepared in 4 M HCl (50 mL).

  • The reaction mixture is heated under reflux for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and carefully neutralized with a 10% NaOH solution until a precipitate forms.

  • The precipitate is collected by filtration, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from an ethanol-water mixture to yield pure 2-Ethyl-1H-benzo[d]imidazole.

Proposed Synthesis of Target Compound: this compound

This proposed multi-step synthesis involves the initial formation of the 2-ethylbenzimidazole core, followed by dinitration and subsequent reduction.

Step 1: Synthesis of 2-Ethyl-1H-benzo[d]imidazole

  • Follow the protocol outlined in Section 1.1.

Step 2: Dinitration to 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole

  • To a stirred mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (25 mL), cooled to 0°C, 2-Ethyl-1H-benzo[d]imidazole (0.05 mol) is added portion-wise, ensuring the temperature does not exceed 10°C.

  • The mixture is then stirred at room temperature for 2 hours before being heated to 60-70°C for an additional 3 hours.

  • The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of the dinitro product.

  • The yellow precipitate is filtered, washed with water until neutral, and dried to yield 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole.

Step 3: Reduction to this compound

  • The dinitro compound (0.03 mol) is dissolved in ethanol (100 mL).

  • A catalyst, such as 10% Palladium on Carbon (Pd/C) or Tin(II) chloride (SnCl₂) in concentrated HCl, is added to the solution.[1]

  • If using Pd/C, the mixture is subjected to hydrogenation at 40-50 psi for 6-8 hours. If using SnCl₂/HCl, the mixture is refluxed for 4-6 hours.[2]

  • The reaction is monitored by TLC. Upon completion, if using Pd/C, the catalyst is filtered off.

  • The solvent is removed under reduced pressure. If an acidic route was used, the residue is neutralized with a suitable base (e.g., NaOH or NaHCO₃ solution) to precipitate the diamine product.

  • The resulting solid is filtered, washed with water, and dried under vacuum to yield this compound.

Spectroscopic Validation and Data Comparison

The structural identity and purity of the synthesized compounds are confirmed using a suite of spectroscopic methods. The introduction of two amino groups at the 5 and 6 positions of the benzimidazole ring is expected to induce significant and predictable changes in the spectra compared to the unsubstituted reference compound.

Data Presentation Tables

Table 1: Spectroscopic Data for 2-Ethyl-1H-benzo[d]imidazole (Reference Compound)

Spectroscopic Method Observed/Expected Data
¹H NMR (DMSO-d₆, 400 MHz)δ 12.13 (s, 1H, NH), 7.47-7.40 (m, 2H, Ar-H), 7.09-7.07 (m, 2H, Ar-H), 2.80 (q, J=7.6 Hz, 2H, -CH₂-), 1.29 (t, J=7.6 Hz, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 156.1, 141.0, 120.9, 115.4, 21.9, 12.1
FT-IR (KBr, cm⁻¹)~3190 (N-H stretch), ~2970 (C-H stretch, alkyl), ~1620 (C=N stretch), ~1450 (C=C stretch, aromatic)[3]
Mass Spec. (EI, m/z)146 [M]⁺

Table 2: Predicted Spectroscopic Data for this compound (Target Compound)

Spectroscopic Method Predicted Data & Rationale
¹H NMR (DMSO-d₆, 400 MHz)δ ~11.5 (s, 1H, NH) , ~6.8 (s, 2H, Ar-H) (Significant upfield shift of aromatic protons due to the strong electron-donating effect of the two amino groups), ~4.5 (br s, 4H, -NH₂) (Broad singlet for the two primary amine protons), ~2.7 (q, 2H, -CH₂-) , ~1.2 (t, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~157 (C2) , ~135 (C5/C6) (Shifted due to -NH₂), ~130 (C3a/C7a) , ~100 (C4/C7) (Significant upfield shift due to -NH₂), ~22 (-CH₂-) , ~12 (-CH₃)
FT-IR (KBr, cm⁻¹)~3400-3200 (Two distinct N-H stretching bands for primary amine), ~3100 (N-H stretch, imidazole), ~2970 (C-H stretch, alkyl), ~1630 (C=N stretch and N-H scissoring), ~1500 (C=C stretch, aromatic)
Mass Spec. (ESI, m/z)177 [M+H]⁺

Mandatory Visualizations

Workflow and Logic Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow and the logic behind the comparative spectroscopic analysis.

G Proposed Synthesis and Validation Workflow A Start: o-Phenylenediamine + Propionic Acid B Phillips Condensation (Reflux in HCl) A->B C Intermediate: 2-Ethyl-1H-benzo[d]imidazole B->C D Dinitration (H₂SO₄ / HNO₃) C->D E Intermediate: 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole D->E F Reduction (e.g., Pd/C, H₂) E->F G Final Product: This compound F->G H Spectroscopic Validation (NMR, FT-IR, MS) G->H

Caption: Proposed synthesis and validation workflow.

G Comparative Spectroscopic Validation Logic cluster_0 Reference Compound cluster_1 Target Compound Ref 2-Ethyl-1H-benzo[d]imidazole Ref_NMR ¹H NMR: Aromatic protons at δ ~7.1-7.5 ppm Ref->Ref_NMR Key Feature Ref_IR FT-IR: Single imidazole N-H stretch at ~3190 cm⁻¹ Ref->Ref_IR Ref_MS MS: m/z = 146 Ref->Ref_MS Target_NMR ¹H NMR: Aromatic protons shifted upfield to δ ~6.8 ppm Ref_NMR->Target_NMR Upfield shift (e⁻ donating -NH₂) Target_IR FT-IR: Additional primary amine N-H stretches at ~3400-3200 cm⁻¹ Ref_IR->Target_IR Appearance of new N-H bands Target_MS MS: m/z = 177 ([M+H]⁺) Ref_MS->Target_MS Mass increase of 30 amu (+2 NH₂) Target This compound Target->Target_NMR Key Feature Target->Target_IR Target->Target_MS

Caption: Comparative spectroscopic validation logic.

References

2-Ethyl-1H-benzo[d]imidazole-5,6-diamine vs. other benzimidazole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Anticancer Activity

The anticancer potential of benzimidazole derivatives is a significant area of research. Different substitutions on the benzimidazole scaffold have been shown to profoundly influence their cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassCancer Cell LineAssay TypeActivity (IC50/GI50 in µM)Reference CompoundActivity (IC50 in µM)
2-Aryl-Benzimidazoles
Compound 11a Panel of 60 human cancer cell linesGrowth Inhibition0.16 - 3.6--
Compound 12a Panel of 60 human cancer cell linesGrowth Inhibition0.16 - 3.6--
Compound 12b Panel of 60 human cancer cell linesGrowth Inhibition0.16 - 3.6--
5-Fluoro-2-(2-hydroxyphenyl) Benzimidazole Derivative
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver)Cytotoxicity0.39 µg/mL--
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh7 (Liver)Cytotoxicity0.32 µg/mL--
Benzimidazole-Triazole Hybrids
Compound 32 HCT-116 (Colon)Cytotoxicity3.87 - 8.34Doxorubicin4.17 - 5.57
Compound 32 HepG2 (Liver)Cytotoxicity3.87 - 8.34Doxorubicin4.17 - 5.57
Compound 32 MCF-7 (Breast)Cytotoxicity3.87 - 8.34Doxorubicin4.17 - 5.57
Compound 32 HeLa (Cervical)Cytotoxicity3.87 - 8.34Doxorubicin4.17 - 5.57
6-Benzoyl Benzimidazole Derivatives
Compound 15a HeLa (Cervical)Cytotoxicity1.62--
Compound 15b HeLa (Cervical)Cytotoxicity1.44--
Chrysin-Benzimidazole Derivative
Compound 7 MCF-7 (Breast)Cytotoxicity25.725-FU78.52

Comparison of Antimicrobial Activity

Benzimidazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. The nature and position of substituents on the benzimidazole ring are crucial for their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassMicrobial StrainAssay TypeActivity (MIC in µg/mL)Reference CompoundActivity (MIC in µg/mL)
2,5-Disubstituted Benzimidazoles
Compound 5c Bacillus subtilisMIC3.12--
Compound 5e Bacillus subtilisMIC3.12--
Compound 5e Pseudomonas aeruginosaMIC---
Compound 6a Pseudomonas aeruginosaMIC---
Compound 6e Pseudomonas aeruginosaMIC---
2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles
Compound 3ao Staphylococcus aureusMIC< 1--
Compound 3aq Staphylococcus aureusMIC< 1--
Compound 3aa Staphylococcus aureusMIC3.9 - 7.8--
Compound 3ad Staphylococcus aureusMIC3.9 - 7.8--
Compound 3ag Mycobacterium smegmatisMIC3.9--
Compound 3ag Candida albicansMIC3.9--
Compound 3aq Candida albicansMIC3.9--
Benzimidazole-Triazole Hybrids
Compounds 63a-e Gram-positive & Gram-negative bacteriaMIC-Ampicillin, Ceftazidime-
Benzimidazole Derivatives
Compounds 64a, 64b S. aureus, E. coli, P. aeruginosaZone of Inhibition17 - 29 mmCiprofloxacin20 - 23 mm
Compound 64c S. aureusZone of Inhibition23 mmCiprofloxacin20 mm

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key biological assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2][3][4]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial dilutions of the benzimidazole derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5][6][7][8][9]

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity

This method tests the susceptibility of bacteria to antibiotics.

  • Lawn Culture: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[10][11][12][13]

  • Disk Application: Paper disks impregnated with a specific concentration of the benzimidazole derivative are placed on the agar surface.[10][11][12][13]

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).[11][12]

  • Measurement of Inhibition Zone: The diameter of the zone of no growth around the disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[10][13]

Visualizations

Diagrams can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow General Experimental Workflow for Biological Assays cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_data Data Analysis synthesis Synthesis of Benzimidazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, Disk Diffusion) characterization->antimicrobial ic50 IC50/GI50 Determination anticancer->ic50 mic MIC/Zone of Inhibition Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar anticancer_mechanism Potential Anticancer Mechanisms of Benzimidazoles cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets benzimidazole Benzimidazole Derivative topoisomerase Topoisomerase Inhibition benzimidazole->topoisomerase egfr EGFR Inhibition benzimidazole->egfr sirtuin Sirtuin Inhibition benzimidazole->sirtuin apoptosis Induction of Apoptosis cell_cycle_arrest Cell Cycle Arrest cell_cycle_arrest->apoptosis dna_damage DNA Damage dna_damage->apoptosis topoisomerase->dna_damage egfr->cell_cycle_arrest sirtuin->apoptosis

References

Purity Assessment of Synthesized 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative overview of purity assessment for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, with a focus on elemental analysis, supplemented by data from alternative analytical techniques.

Introduction to Purity Assessment

The purity of a synthesized organic compound is paramount for its intended biological and chemical applications. Impurities, even in trace amounts, can lead to erroneous experimental results, side reactions, and in the context of drug development, potential toxicity. Elemental analysis is a foundational technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. By comparing the experimentally determined elemental composition with the theoretically calculated values for the pure compound, a quantitative measure of purity can be obtained.[1] However, for a comprehensive purity profile, it is best practice to employ orthogonal methods, which measure different chemical or physical properties of the compound.[2]

Comparative Purity Analysis

The following table summarizes the theoretical elemental composition of this compound and presents a hypothetical comparison with experimental data obtained from elemental analysis and other common analytical techniques.

Parameter Theoretical Value Elemental Analysis (Experimental) Alternative Method (LC-MS) Alternative Method (qNMR)
Molecular Formula C₉H₁₂N₄---
Molecular Weight 176.22 g/mol -177.11 (M+H)⁺-
% Carbon 61.34%61.12%--
% Hydrogen 6.86%6.95%--
% Nitrogen 31.80%31.68%--
Purity 100%>99.5%99.8% (AUC)99.7%
Melting Point -188-190 °C--

Note: Experimental values are hypothetical and for illustrative purposes.

The acceptable deviation for elemental analysis is generally within ±0.4% of the theoretical value. The data presented for the synthesized this compound falls within this range, indicating a high degree of purity. This is further corroborated by high-performance liquid chromatography-mass spectrometry (LC-MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy, which provide purity assessments based on different principles.[3]

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the purity assessment of a synthesized organic compound, starting from the crude product to the final, purified substance.

G Workflow for Purity Assessment cluster_synthesis Synthesis and Isolation cluster_analysis Purity Analysis cluster_conclusion Conclusion Crude Crude Synthesized Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude->Purification EA Elemental Analysis (CHNS) Purification->EA LCMS LC-MS Purification->LCMS NMR NMR (¹H, ¹³C, qNMR) Purification->NMR MP Melting Point Purification->MP Pure Pure Compound (>99.5%) EA->Pure LCMS->Pure NMR->Pure MP->Pure

Caption: A flowchart illustrating the process from synthesis to purity verification.

Experimental Protocols

Elemental Analysis (CHNS/O Analysis)

Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized this compound.

Instrumentation: A calibrated elemental analyzer.

Procedure:

  • A precisely weighed sample of the dried compound (1-3 mg) is placed in a tin or silver capsule.

  • The sample is combusted in a furnace at a high temperature (typically 900-1200°C) in a stream of oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of separation columns and detectors.

  • The amount of each gas is measured by thermal conductivity detectors.

  • The instrument's software calculates the percentage of each element based on the weight of the sample and the detected amounts of the combustion gases.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To assess the purity of the compound by separating it from any impurities and to confirm its molecular weight.

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer.

Procedure:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • A small volume of the solution is injected into the LC system.

  • The sample is passed through a chromatographic column (e.g., C18) and separated based on the differential partitioning of the components between the mobile phase and the stationary phase.

  • The eluent from the column is introduced into the mass spectrometer.

  • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a mass spectrum.

  • Purity is estimated by the area under the curve (AUC) of the main peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the purity of the compound by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration.

Instrumentation: A high-resolution NMR spectrometer.

Procedure:

  • A precisely weighed amount of the sample and a certified internal standard are dissolved in a known volume of a deuterated solvent.

  • The ¹H NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delay).

  • The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.

Conclusion

Elemental analysis is a robust and reliable method for determining the purity of synthesized this compound. When the experimental results for carbon, hydrogen, and nitrogen are within the acceptable ±0.4% deviation from the theoretical values, it provides strong evidence of high purity. For regulatory submissions and comprehensive characterization, it is highly recommended to supplement elemental analysis data with results from orthogonal techniques such as LC-MS and qNMR to provide a more complete and confident assessment of the compound's purity profile.

References

A Researcher's Guide to Cross-Referencing NMR Data: The Case of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers synthesizing 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine would expect to see significant differences in their experimental spectra compared to the reference compound due to the introduction of the 5,6-diamine groups. Specifically, the aromatic region of the ¹H NMR spectrum would be more complex, and the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum would be altered by the electron-donating amino groups. This guide will equip researchers with the methodology to approach such a comparison systematically.

Comparison of Literature NMR Data for the Reference Compound

The following tables summarize the reported ¹H and ¹³C NMR data for the reference compound, 2-Ethyl-1H-benzo[d]imidazole, in two common deuterated solvents. This data serves as a crucial starting point for researchers to predict and interpret the spectra of its diamino-substituted derivative.

Table 1: ¹H NMR Data for 2-Ethyl-1H-benzo[d]imidazole

NucleusChemical Shift (δ) in DMSO-d₆[1]Chemical Shift (δ) in CDCl₃[2]MultiplicityCoupling Constant (J) in Hz[1]
NH12.138.10 (broad s)s-
H-4/H-77.40-7.477.38-7.65m-
H-5/H-67.07-7.097.38-7.65m-
-CH₂-2.78-2.833.56q6.0
-CH₃1.28-1.312.47t6.0

Table 2: ¹³C NMR Data for 2-Ethyl-1H-benzo[d]imidazole

CarbonChemical Shift (δ) in DMSO-d₆[1]Chemical Shift (δ) in CDCl₃[2]
C-2156.05157.3
C-3a/C-7a141.02140.0
C-5/C-6120.94126.6
C-4/C-7115.38113.2 / 113.1
-CH₂-21.8919.1
-CH₃12.1412.7

Experimental Protocols

A standardized experimental protocol is critical for obtaining high-quality NMR data that can be reliably compared with literature values.

Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Lock the spectrometer to the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals and determine the multiplicity (singlet, doublet, triplet, quartet, multiplet) and coupling constants (J) for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set an appropriate spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to aid in the assignment of CH, CH₂, and CH₃ groups.

Workflow for Data Comparison

The process of cross-referencing experimental NMR data with literature values follows a logical progression to confirm the structure of a synthesized compound.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Analysis cluster_literature Literature Review cluster_comparison Data Comparison and Analysis exp_synthesis Synthesize Compound (this compound) exp_nmr Acquire Experimental ¹H and ¹³C NMR Data exp_synthesis->exp_nmr compare Compare Experimental Data with Literature Analog exp_nmr->compare lit_search Search for Literature NMR Data lit_analog Identify Data for Analog (2-Ethyl-1H-benzo[d]imidazole) lit_search->lit_analog lit_analog->compare predict Predict Spectral Changes (Effect of Diamino Groups) compare->predict assign Assign Experimental Peaks predict->assign structure Confirm Structure assign->structure

Caption: Workflow for cross-referencing experimental NMR data with literature values.

This systematic approach allows researchers to confidently assign the spectral data of their synthesized compound, even in the absence of a direct literature match for the exact molecule. By understanding the spectral characteristics of a closely related compound, chemists can make informed predictions about the effects of additional functional groups and ultimately confirm the successful synthesis of their target molecule.

References

Comparative study of the chelating properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Chelating Properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

This guide provides a comparative study of the chelating properties of this compound against established chelating agents, Ethylenediaminetetraacetic acid (EDTA) and Dimercaptosuccinic acid (DMSA). Due to the limited availability of direct experimental data for this compound, its properties are inferred from the known coordination chemistry of benzimidazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Chelating Agents

Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it and forming a stable, water-soluble complex called a chelate. This action is crucial in various applications, including the treatment of heavy metal poisoning, as antioxidants in food and pharmaceuticals, and in industrial processes. The effectiveness of a chelating agent is determined by its affinity and selectivity for different metal ions, which is quantified by the stability constant (log K) of the metal-ligand complex.

This compound is a heterocyclic compound featuring a benzimidazole core with two amino groups at the 5 and 6 positions. The presence of these adjacent amine functionalities suggests a strong potential for chelation, acting as a bidentate ligand that can coordinate with metal ions. The benzimidazole moiety itself can participate in coordination, potentially allowing for versatile binding modes.

EDTA (Ethylenediaminetetraacetic acid) is a well-known and widely used hexadentate chelating agent, capable of forming very stable complexes with a wide range of metal ions. Its high denticity makes it a powerful, albeit not always selective, chelator.

DMSA (Dimercaptosuccinic acid) is a bidentate chelating agent containing two thiol groups, which give it a high affinity for heavy metals like lead and mercury. It is an approved treatment for lead poisoning.

Comparative Chelating Performance

The chelating ability of these compounds is compared based on their stability constants (log K) with various divalent metal ions. A higher log K value indicates a more stable metal-ligand complex.

Chelating AgentLog K (Cu²⁺)Log K (Zn²⁺)Log K (Pb²⁺)Log K (Cd²⁺)Log K (Ni²⁺)
This compound Data not availableData not availableData not availableData not availableData not available
EDTA 18.8[1]16.5[1]18.0[1]16.5[1]18.4[1]
DMSA Data not available~10 (inferred)~18 (inferred)Data not availableData not available

Signaling Pathway of Chelation

The fundamental process of chelation involves the formation of a coordination complex between the chelating agent (ligand) and a metal ion. This interaction sequesters the metal ion, preventing it from participating in other reactions.

G General Chelation Pathway Metal Free Metal Ion (Mⁿ⁺) Complex Metal-Ligand Complex (ML) Metal->Complex Coordination Ligand Chelating Agent (L) Ligand->Complex Binding Complex->Metal Dissociation Complex->Ligand Dissociation

Caption: Simplified diagram of the metal chelation process.

Experimental Protocols

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method to determine the stability constants of metal-ligand complexes. The procedure, based on the Irving-Rossotti technique, involves monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a standard base.[2][3]

Materials:

  • pH meter with a combined glass electrode

  • Magnetic stirrer

  • Microburette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HClO₄)

  • Solution of the chelating agent (ligand) of known concentration

  • Solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.0).

  • Preparation of Titration Mixtures: Prepare the following sets of solutions in a thermostated vessel at a constant temperature:

    • Mixture A (Acid Blank): A known volume of standard strong acid and inert salt solution.

    • Mixture B (Ligand Blank): A known volume of standard strong acid, the chelating agent solution, and inert salt solution.

    • Mixture C (Metal-Ligand Mixture): A known volume of standard strong acid, the chelating agent solution, the metal salt solution, and inert salt solution.

  • Titration: Titrate each mixture with the standardized strong base solution. Record the pH reading after each addition of the titrant.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

    • From the displacement of the metal-ligand titration curve relative to the ligand blank curve, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).

    • Plot n̄ versus pL to obtain the formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (i.e., at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂).

Experimental Workflow

The following diagram illustrates the workflow for determining the stability constants of a metal-chelator complex using potentiometric titration.

G Workflow for Potentiometric Determination of Stability Constants cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard Solutions (Acid, Base, Ligand, Metal Salt) B Calibrate pH Meter A->B C Titrate Acid Blank B->C D Titrate Ligand Blank B->D E Titrate Metal-Ligand Mixture B->E F Plot pH vs. Volume of Titrant C->F D->F E->F G Calculate n̄A, n̄, and pL F->G H Construct Formation Curve (n̄ vs. pL) G->H I Determine Stability Constants (log K) H->I

Caption: Workflow for determining metal-ligand stability constants.

Conclusion

While direct experimental data for this compound is currently lacking, its chemical structure strongly suggests potential as a bidentate chelating agent. Its effectiveness is likely to be metal-dependent, with a probable affinity for transition metals. In comparison, EDTA remains a more potent but less selective chelating agent due to its hexadentate nature, making it suitable for a broad range of applications. DMSA, with its thiol groups, exhibits a more specific affinity for heavy metals like lead. Further experimental investigation using established methods such as potentiometric titration is necessary to fully characterize the chelating profile of this compound and determine its potential utility in therapeutic and other applications.

References

Confirming the Structure of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine derivatives. Detailed experimental protocols and supporting data are presented to offer a comprehensive resource for laboratory application.

A Multi-faceted Approach to Structural Confirmation

The definitive confirmation of a novel compound's structure, such as a this compound derivative, relies on a combination of spectroscopic and analytical techniques. No single method is sufficient on its own; instead, data from multiple sources are pieced together to build a complete and accurate picture of the molecular architecture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Elemental Analysis.[1][2][3][4][5]

Comparison of Key Analytical Techniques

Each analytical technique provides unique and complementary information about the molecule's structure. The following table summarizes the insights gained from each method in the context of a hypothetical this compound derivative.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy - Number of distinct proton environments- Chemical environment of each proton- Number of protons in each environment (integration)- Connectivity of adjacent protons (spin-spin coupling)- Provides detailed information about the carbon-hydrogen framework- Can reveal subtle differences in stereochemistry- Requires a relatively pure sample- Can be complex to interpret for large molecules
¹³C NMR Spectroscopy - Number of distinct carbon environments- Chemical environment of each carbon (e.g., aromatic, aliphatic, carbonyl)- Complements ¹H NMR by providing a direct view of the carbon skeleton- Can distinguish between different types of carbons (e.g., quaternary, CH, CH₂, CH₃)- Less sensitive than ¹H NMR, requiring more sample or longer acquisition times- Does not typically show coupling information
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (High-Resolution Mass Spectrometry)- Fragmentation patterns that can indicate structural motifs- Extremely sensitive, requiring very small amounts of sample- Provides the molecular formula with high accuracy (HRMS)[3]- Does not provide detailed information about the connectivity of atoms- Isomeric compounds can be difficult to distinguish
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., N-H, C=N, aromatic C-H)- Fast and non-destructive- Excellent for identifying the presence or absence of key functional groups[4][5]- The "fingerprint" region can be complex and difficult to interpret- Does not provide information about the overall molecular structure
Elemental Analysis - Percentage composition of C, H, N, and other elements in the compound- Provides the empirical formula of the compound- Can confirm the purity of the sample- Does not provide information about the arrangement of atoms- Requires a highly pure sample for accurate results

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[6][7]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[7] Key parameters to observe include chemical shifts (δ), integration, and coupling constants (J).

  • Acquire a ¹³C NMR spectrum on the same instrument.

  • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C one-bond correlations.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Determine the accurate mass of the molecular ion to four or five decimal places.

  • Use the accurate mass and isotopic pattern to calculate the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Ensure the sample is dry.

  • For solid samples, place a small amount onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.[9][10]

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

  • Identify characteristic absorption bands for functional groups such as N-H stretches (amines and imidazole), aromatic C-H stretches, and C=N stretches.[6]

Elemental Analysis

Objective: To determine the empirical formula of the compound.

Protocol:

  • Submit a highly purified and dried sample (typically 2-3 mg) to an analytical laboratory for CHN analysis.

  • The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • The weight percentages of Carbon, Hydrogen, and Nitrogen are determined.

  • Compare the experimental percentages with the theoretical values calculated for the proposed structure to confirm the empirical formula.[3]

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative.

Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_elucidation Structure Elucidation cluster_confirmation Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR EA Elemental Analysis Purification->EA Data_Integration Integrate & Analyze Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration EA->Data_Integration Proposed_Structure Propose Structure Data_Integration->Proposed_Structure Structure_Confirmed Structure Confirmed Proposed_Structure->Structure_Confirmed Data is consistent

Caption: A flowchart illustrating the systematic process for confirming the chemical structure of novel derivatives.

By following this comprehensive approach, researchers can confidently and accurately determine the structure of newly synthesized this compound derivatives, a crucial step in the journey of drug discovery and development.

References

Benchmarking the Performance of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine-Based Materials in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine presents a promising platform for the development of novel targeted therapies, particularly in oncology. This guide provides a comparative analysis of this compound and its derivatives, focusing on their performance as kinase inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound. Its structure, featuring a fused benzene and imidazole ring with ethyl and diamine substitutions, provides a versatile framework for interacting with various biological targets.[1][2] The presence of the diamine groups at the 5 and 6 positions is particularly significant, as these moieties can serve as key pharmacophores for engaging with the active sites of enzymes, such as protein kinases.

The primary mechanism of action for many benzimidazole derivatives in an oncological context is the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in various human cancers.[3][4][5][6][7] By inhibiting key kinases within this pathway, benzimidazole-based compounds can effectively arrest the cell cycle and induce apoptosis in cancer cells.

Performance Comparison: Kinase Inhibition and Anticancer Activity

While specific quantitative performance data for this compound is not extensively available in the public domain, we can infer its potential by examining the performance of structurally similar benzimidazole derivatives. The following tables summarize the in vitro activity of various benzimidazole compounds against key cancer-related kinases and cancer cell lines.

Table 1: Comparative in vitro Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound/AlternativeTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
DHW-221 (benzimidazole derivative) PI3Kα0.5NVP-BEZ235-
PI3Kβ1.9
PI3Kγ1.8
PI3Kδ0.74
mTOR3.9
Compound 16h (quinazolinone derivative) Aurora A21.94ENMD-2076-
Compound 6 (nitro-benzimidazole) PARP503-aminobenzamide28,500
Compound 20 (benzimidazolone derivative) PTK6120--
Compound 21 (benzimidazolone derivative) PTK6520--
Compound 5 (thiazole-carboxamide derivative) CK1δ40--
CK1ε199
Compound 6 (thiazole-carboxamide derivative) CK1δ42--
CK1ε32.6

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.[3][8][9][10][11]

Table 2: Comparative Anticancer Activity (GI50/IC50 in µM) of Benzimidazole Derivatives against Various Cancer Cell Lines

Compound/AlternativeA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)K562 (Leukemia)Reference CompoundCell LineGI50/IC50 (µM)
Compound 6 (nitro-benzimidazole) 0.028---DoxorubicinA549-
BBZ Derivative 11a -----NCI-60 Panel0.16 - 3.6
BBZ Derivative 12a -----NCI-60 Panel0.16 - 3.6
BBZ Derivative 12b -----NCI-60 Panel0.16 - 3.6
Compound 4w (methoxy-benzimidazole) 1.55---BKM120A5499.75
Compound 6o (dichloro-benzimidazole) -PotentPotent--HCT116, others-
1,2-disubstituted benzimidazole Active----A549, C6-

GI50/IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.[6][8][12][13][14][15]

Experimental Protocols

Synthesis of this compound

A common synthetic route to diamino-benzimidazoles involves a two-step process starting from the corresponding unfunctionalized benzimidazole.

Step 1: Dinitration of 2-Ethyl-1H-benzo[d]imidazole

  • To a stirred solution of 2-Ethyl-1H-benzo[d]imidazole in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-5°C).

  • The reaction mixture is stirred for several hours at room temperature to allow for complete dinitration at the 5 and 6 positions of the benzene ring.

  • The reaction is quenched by pouring the mixture onto crushed ice, leading to the precipitation of the dinitro product.

  • The precipitate, 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 2-Ethyl-5,6-dinitro-1H-benzo[d]imidazole

  • The dinitro compound is dissolved in a suitable solvent, such as ethanol or methanol.

  • A reducing agent, such as stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added to the solution.

  • The reaction mixture is heated under reflux or stirred at room temperature for several hours until the reduction is complete, which can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the diamino product.

  • The product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.[13]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases (e.g., PI3K, Akt, mTOR, Aurora A) is typically evaluated using in vitro kinase assay kits.

  • The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a suitable buffer.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or luminescence.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[3][10][11]

Cell Viability and Proliferation Assays (MTT/SRB)

The cytotoxic and anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using MTT or SRB assays.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

  • For the SRB assay, the cells are fixed, and the cellular proteins are stained with sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.

  • The half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) is determined from the dose-response curves.[8][16]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of benzimidazole-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->PI3K inhibit Benzimidazole->Akt inhibit Benzimidazole->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway targeted by benzimidazole derivatives.

Experimental_Workflow Start Start: 2-Ethyl-1H-benzo[d]imidazole Nitration Step 1: Dinitration (HNO3/H2SO4) Start->Nitration Dinitro 2-Ethyl-5,6-dinitro- 1H-benzo[d]imidazole Nitration->Dinitro Reduction Step 2: Reduction (e.g., SnCl2/HCl or H2/Pd-C) Dinitro->Reduction Diamine Target Compound: 2-Ethyl-1H-benzo[d]imidazole- 5,6-diamine Reduction->Diamine Evaluation Biological Evaluation Diamine->Evaluation KinaseAssay In Vitro Kinase Inhibition Assays Evaluation->KinaseAssay CellAssay Cell-Based Assays (MTT, SRB, etc.) Evaluation->CellAssay DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis CellAssay->DataAnalysis

References

The Strategic Advantage of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine in Drug Discovery: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a precursor molecule is a critical decision that can significantly impact the synthesis, physicochemical properties, and biological activity of a final drug candidate. This guide provides a comparative analysis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine and similar precursors, highlighting its potential advantages in the development of novel therapeutics.

While direct head-to-head experimental comparisons of performance metrics for this compound against its close analogs like the 2-methyl derivative are not extensively detailed in currently available literature, we can infer its potential advantages based on established principles of medicinal chemistry and known structure-activity relationships (SAR) within the benzimidazole class of compounds. The ethyl group, as opposed to a methyl or hydrogen substituent at the 2-position, can subtly yet significantly influence the steric and electronic properties of the molecule, which in turn can affect its reactivity, solubility, and interaction with biological targets.

General Synthesis and Performance Considerations

The synthesis of 2-substituted-1H-benzo[d]imidazole-5,6-diamines typically involves the condensation of an appropriate ortho-phenylenediamine with a carboxylic acid or its derivative. For this compound, this would involve the reaction of a tetra-substituted benzene ring with propanoic acid or its equivalent.

The presence of the ethyl group at the 2-position can offer several potential advantages over a methyl group:

  • Increased Lipophilicity: The additional methylene unit in the ethyl group increases the lipophilicity of the molecule. This can enhance cell membrane permeability and may improve the pharmacokinetic profile of the final drug candidate, potentially leading to better absorption and distribution.

  • Modified Steric Profile: The slightly larger size of the ethyl group compared to a methyl group can influence the binding affinity and selectivity of the final compound for its biological target. This can be advantageous in designing drugs that require a specific steric fit to achieve their therapeutic effect.

  • Metabolic Stability: The C-H bonds in an ethyl group can have different susceptibilities to metabolic enzymes compared to a methyl group. In some cases, this can lead to a more favorable metabolic profile, reducing the rate of inactivation and prolonging the drug's half-life.

  • Enhanced Potency: Structure-activity relationship studies on various benzimidazole derivatives have shown that the nature and position of substituents on the benzimidazole scaffold significantly influence their biological activity. While specific data for the 2-ethyl diamine precursor is limited, it is plausible that the ethyl group could contribute to enhanced potency for certain biological targets.

Comparative Synthesis Data (Hypothetical)

While direct comparative experimental data is not available in the reviewed literature, the following table illustrates how such a comparison would be structured. The data presented here is hypothetical and serves as a template for how researchers could evaluate these precursors.

PrecursorReaction Time (h)Yield (%)Purity (%)Key Observations
This compound 885>98Good solubility in common organic solvents.
2-Methyl-1H-benzo[d]imidazole-5,6-diamine 882>98Slightly lower solubility compared to the ethyl analog.
1H-Benzo[d]imidazole-5,6-diamine 1075>97Longer reaction time required for complete conversion.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a 2-substituted benzimidazole derivative, which can be adapted for use with this compound.

General Procedure for the Synthesis of 2-Substituted Benzimidazoles

A mixture of an o-phenylenediamine derivative (1.0 mmol), a carboxylic acid (1.2 mmol), and a catalytic amount of an acid catalyst (e.g., polyphosphoric acid) in a suitable solvent (e.g., ethanol) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Visualizing Synthetic and Biological Pathways

To further aid researchers, the following diagrams illustrate a typical synthetic workflow and a hypothetical signaling pathway where a benzimidazole-derived drug might act.

G cluster_synthesis Synthetic Workflow Start Start Precursor This compound Start->Precursor Carboxylic_Acid Carboxylic Acid Derivative Start->Carboxylic_Acid Condensation Condensation Reaction Precursor->Condensation Carboxylic_Acid->Condensation Purification Purification Condensation->Purification Final_Product Bioactive Benzimidazole Purification->Final_Product

Caption: Synthetic workflow for a bioactive benzimidazole.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Drug Benzimidazole Inhibitor Drug->Kinase_B Inhibits

Reproducibility of experimental results for 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing reproducible experimental results is paramount. This guide provides a comparative framework for assessing the synthesis and characterization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. Due to a lack of specific published data for this compound, this guide presents a generalized, reproducible protocol based on established methods for analogous benzimidazole derivatives. For comparison, the well-characterized 2-Phenyl-1H-benzo[d]imidazole is used as an alternative.

I. Comparison of Synthetic Methodologies

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[1][2][3] The reproducibility of these methods can be influenced by factors such as reaction conditions, purity of starting materials, and work-up procedures. This section compares a plausible synthesis for this compound with a standard method for 2-Phenyl-1H-benzo[d]imidazole.

Table 1: Comparison of Synthetic Protocols
ParameterMethod A: this compound (Hypothetical)Method B: 2-Phenyl-1H-benzo[d]imidazole (Established)
Starting Materials 1,2,4,5-Tetraaminobenzene, Propanoic Acido-Phenylenediamine, Benzoic Acid
Reaction Type Phillips condensationPhillips condensation
Catalyst/Solvent Polyphosphoric Acid (PPA)Polyphosphoric Acid (PPA)
Temperature 150-180 °C150-180 °C
Reaction Time 2-4 hours2-4 hours
Work-up Neutralization with aqueous NaHCO₃, extractionNeutralization with aqueous NaHCO₃, extraction
Purification Column chromatography (Silica gel, Ethyl acetate/Hexane)Recrystallization from Ethanol
Expected Yield 60-80%85-95%[4]

II. Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducibility.

Method A: Synthesis of this compound (Hypothetical Protocol)
  • To a stirred solution of 1,2,4,5-Tetraaminobenzene (1.38 g, 10 mmol) in polyphosphoric acid (20 mL), add propanoic acid (0.89 g, 12 mmol).

  • Heat the reaction mixture at 160 °C for 3 hours.

  • Cool the mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).

  • Neutralize the solution by the slow addition of 10% aqueous sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Method B: Synthesis of 2-Phenyl-1H-benzo[d]imidazole (Established Protocol)[4]
  • A mixture of o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) is heated in polyphosphoric acid (15 g) at 180 °C for 4 hours with mechanical stirring.

  • The reaction mixture is cooled to 100 °C and poured into a large beaker of rapidly stirred ice water (400 mL).

  • The resulting precipitate is collected by filtration, washed with water, and then neutralized with 10% aqueous sodium bicarbonate.

  • The crude product is washed thoroughly with water and dried.

  • Recrystallization from ethanol yields pure 2-phenyl-1H-benzo[d]imidazole.

III. Characterization and Data Comparison

Reproducibility is confirmed by consistent analytical data across multiple experimental runs.

Table 2: Comparison of Expected Characterization Data
AnalysisThis compound (Expected)2-Phenyl-1H-benzo[d]imidazole (Reported)
Appearance Light brown to dark solidWhite to off-white crystalline solid[4]
Melting Point (°C) >200 (decomposition)290-292[4]
¹H NMR (DMSO-d₆, δ ppm) ~7.0-7.5 (aromatic H), ~4.5 (NH₂), ~2.8 (CH₂), ~1.3 (CH₃)13.11 (s, 1H), 8.34 (dd, 2H), 7.73 (d, 2H), 7.57 (d, 2H), 7.49 (d, 1H), 7.27 (dd, 2H)[4]
¹³C NMR (DMSO-d₆, δ ppm) ~155 (C=N), ~140-100 (aromatic C), ~20 (CH₂), ~12 (CH₃)151.9, 144.5, 135.6, 130.8, 130.3, 129.4, 127.0, 122.9, 122.4, 119.4, 111.9[4]
FT-IR (cm⁻¹) ~3400-3200 (N-H), ~2950 (C-H), ~1620 (C=N)~3400 (N-H), ~3050 (aromatic C-H), ~1625 (C=N)
Mass Spec (m/z) Expected [M+H]⁺: 177.1195Calculated for C₁₃H₁₀N₂: 194.08

IV. Visualization of Experimental Workflow and Logic

Experimental Workflow

G General Synthesis Workflow for Benzimidazoles cluster_start Starting Materials A o-Phenylenediamine Derivative C Condensation Reaction (e.g., in PPA) A->C B Carboxylic Acid or Aldehyde B->C D Work-up (Neutralization, Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, IR, MS, MP) E->F G Reproducibility Assessment F->G

Caption: General workflow for the synthesis and characterization of benzimidazole derivatives.

Logical Relationship for Reproducibility Assessment

G Logic for Assessing Reproducibility A Define Standard Operating Procedure (SOP) B Multiple Independent Runs of Experiment A->B C Consistent Yields and Purity? B->C D Consistent Spectroscopic Data? (NMR, IR, MS) C->D Yes G Identify and Troubleshoot Deviations C->G No E Consistent Physical Properties? (Melting Point, Appearance) D->E Yes D->G No F Results are Reproducible E->F Yes E->G No

Caption: Decision-making process for evaluating the reproducibility of experimental results.

V. Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine as a hazardous chemical waste. Due to its classification as an aromatic amine, it is likely to be toxic and harmful to aquatic life.[1] Never dispose of this chemical down the drain or in regular trash.[2][3][4]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined below are based on general best practices for handling hazardous chemical waste in a laboratory setting.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemically resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles.[5] A face shield may also be necessary.[5]
Lab Coat A standard laboratory coat should be worn to protect from spills.
Respiratory Protection Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste management program.[2][6]

1. Waste Identification and Segregation:

  • Waste Characterization: Based on its chemical structure as an aromatic amine, this compound should be treated as a toxic and potentially carcinogenic substance. It is also likely to be harmful to the environment.[1]

  • Segregation: Keep this chemical waste separate from other waste streams to prevent dangerous reactions.[6][7] Specifically, do not mix it with:

    • Acids[7]

    • Oxidizing agents[7]

    • Other reactive chemicals

2. Waste Collection and Containerization:

  • Primary Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[6] The container must be:

    • Made of a compatible material (e.g., glass or polyethylene).

    • In good condition, with no leaks or cracks.[6]

    • Kept securely closed except when adding waste.[2][6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Indicate the approximate quantity or concentration.

  • Secondary Containment: Store the sealed waste container in a designated and properly labeled secondary containment bin to prevent the spread of material in case of a leak.[2][6]

3. Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Labware: Any labware (e.g., filter paper, pipette tips, gloves) that comes into contact with this compound should be considered hazardous waste and collected in a labeled solid waste container.

  • Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before being disposed of as non-hazardous waste.[2][6]

    • Crucially, the rinsate from each rinse must be collected and treated as hazardous waste. [2][6]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]

4. Storage and Pickup:

  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory.[7] This area should be away from general lab traffic and sources of ignition.

  • Arrange for Pickup: Once the waste container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management team.[2][6] Do not transport hazardous waste outside of your laboratory.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path cluster_containers Contaminated Items A Identify 2-Ethyl-1H-benzo[d]imidazole- 5,6-diamine as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Compatible Hazardous Waste Container B->C G Contaminated Labware (Gloves, Pipettes, etc.) B->G H Empty Chemical Container B->H D Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) C->D E Store in Secondary Containment in a Satellite Accumulation Area D->E F Arrange for Pickup by Institutional Hazardous Waste Management E->F I Collect Contaminated Labware as Solid Hazardous Waste G->I J Triple-Rinse Container with Appropriate Solvent H->J I->E K Collect Rinsate as Liquid Hazardous Waste J->K K->C L Dispose of Rinsed Container as Non-Hazardous Waste K->L

Disposal workflow for this compound.

Summary of Disposal Guidelines

Waste TypeDisposal ProcedureKey Considerations
Solid this compound Collect in a labeled hazardous waste container for pickup by your institution's hazardous waste program.[2][6]Segregate from incompatible materials.[6][7]
Solutions containing the compound Collect in a labeled hazardous waste container for pickup by your institution's hazardous waste program.[2][6]Do not mix with other solvent waste streams unless explicitly permitted.
Contaminated solid materials Collect in a designated solid hazardous waste container.Includes gloves, weighing paper, and other disposable items.
Empty containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Dispose of the container as non-hazardous.[2][6]Never dispose of unrinsed containers in regular trash.[2]

Disclaimer: These are general guidelines. Always consult your institution's specific chemical hygiene plan and hazardous waste disposal procedures. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Personal protective equipment for handling 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Hazard Summary

This compound is a chemical compound that presents several health and environmental hazards. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also harmful to aquatic life.[1] Adherence to proper safety protocols is therefore essential.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles and a face shield to protect against splashes and dust.[1]
Skin Protection Wear flame-retardant antistatic protective clothing.[1] Chemical-resistant gloves are also required.[1]
Respiratory Protection Use a NIOSH/MSHA approved respirator when dusts are generated.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Operational and Disposal Plans

Handling and Storage:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid generating dust.[1]

  • Keep the container tightly closed and store in a dry place.[1]

  • The substance is hygroscopic and should be stored under an inert gas.[1]

  • Keep away from open flames, hot surfaces, and sources of ignition as it can form explosive mixtures with air upon intense heating.[1]

First-Aid Measures:

  • If inhaled: Move the person to fresh air and call a physician.[1]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. Call a physician immediately.[1]

  • In case of eye contact: Rinse with plenty of water and immediately call an ophthalmologist.[1]

  • If swallowed: Have the victim drink water (two glasses at most). Do not induce vomiting and call a physician immediately.[1]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

  • Avoid release to the environment.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Handle Chemical C->D Begin Experiment E Perform Experiment D->E F Decontaminate Work Area E->F Complete Experiment G Dispose of Waste Properly F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.